molecular formula C8H8N4 B1309900 4-(4H-1,2,4-triazol-4-yl)aniline CAS No. 52761-74-7

4-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1309900
CAS No.: 52761-74-7
M. Wt: 160.18 g/mol
InChI Key: IIPIRJPTGGFWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4H-1,2,4-triazol-4-yl)aniline is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIRJPTGGFWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424625
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52761-74-7
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(4H-1,2,4-Triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)aniline. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active agents. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected characterization data. The information is structured to be a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and the development of new therapeutic agents.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an aniline moiety, specifically at the N-4 position of the triazole ring, provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries. This guide details a robust synthetic route and the analytical techniques required for the unambiguous identification and characterization of this target compound.

Synthetic Pathway

A logical and efficient synthetic approach to this compound involves a two-step process. The first step is the formation of the 4-substituted-4H-1,2,4-triazole ring, followed by the reduction of a nitro group to the desired aniline. A well-established method for the formation of 4-substituted-1,2,4-triazoles is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine.[3][4][5][6]

A plausible synthetic route starting from the readily available 4-nitrophenylhydrazine is outlined below.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Intermediate N'-(4-nitrophenyl)formohydrazide 4-Nitrophenylhydrazine->Intermediate Formic Acid Formamide Formamide Triazole_Nitro 4-(4-Nitrophenyl)-4H-1,2,4-triazole Intermediate->Triazole_Nitro Formamide, Heat Target This compound Triazole_Nitro->Target Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Synthesis of 4-(4-Nitrophenyl)-4H-1,2,4-triazole

This procedure is based on the principles of the Einhorn-Brunner reaction for the formation of 4-substituted-1,2,4-triazoles.

Materials and Reagents:

  • 4-Nitrophenylhydrazine

  • Formic acid

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine in ethanol.

  • Add an equimolar amount of formic acid to the solution and reflux the mixture for 4-6 hours to form N'-(4-nitrophenyl)formohydrazide.

  • After cooling, the intermediate hydrazide may precipitate and can be collected by filtration.

  • The crude hydrazide is then mixed with an excess of formamide.

  • The mixture is heated to 150-180 °C for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid, 4-(4-nitrophenyl)-4H-1,2,4-triazole, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

This step involves the reduction of the nitro group of the previously synthesized intermediate.

Materials and Reagents:

  • 4-(4-Nitrophenyl)-4H-1,2,4-triazole

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 4-(4-nitrophenyl)-4H-1,2,4-triazole in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the mixture is cooled, and the pH is adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution.

  • The resulting mixture is extracted several times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

An alternative reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol.[7]

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods and physical constant determination to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
AppearanceSolid
Melting PointTo be determined
YieldTo be determined
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on known data for similar compounds.[8][9][10]

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ (ppm): ~8.3 (s, 2H, Triazole-H), ~7.2-7.4 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~5.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆)δ (ppm): ~145-150 (Triazole-C), ~140-145 (Ar-C-NH₂), ~125-130 (Ar-CH), ~115-120 (Ar-CH), ~120-125 (Ar-C-Triazole)
FTIR (KBr, cm⁻¹)~3400-3200 (N-H stretching of NH₂), ~3100 (C-H stretching of triazole), ~3050 (C-H stretching of aromatic ring), ~1620 (N-H bending of NH₂), ~1590, 1500 (C=C stretching of aromatic ring), ~1540 (N=N stretching of triazole), ~1450 (C=N stretching of triazole)
Mass Spectrometry (EI)m/z (%): 160 (M⁺), and other fragmentation peaks.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (4-Nitrophenylhydrazine, Formic Acid, Formamide) Step1 Triazole Ring Formation (Einhorn-Brunner Reaction) Start->Step1 Intermediate 4-(4-Nitrophenyl)-4H-1,2,4-triazole Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR FTIR FTIR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS MP Melting Point Determination Final_Product->MP Purity Purity Analysis (e.g., HPLC) Final_Product->Purity

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established chemical principles and utilizes readily available starting materials. The comprehensive characterization data provided will aid researchers in confirming the structure and purity of the synthesized compound. This information is intended to facilitate the work of scientists in the fields of medicinal chemistry and drug discovery, enabling the efficient synthesis of this valuable building block for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Chemical Properties and Structure of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic compound incorporating both a phenylamine (aniline) and a 1,2,4-triazole ring system. The unique electronic and structural features of the 1,2,4-triazole moiety make it a significant pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available chemical properties and structural information for this compound, aimed at supporting research and development efforts in the pharmaceutical and chemical sciences.

Chemical Structure and Identification

The chemical structure of this compound consists of an aniline ring substituted at the para-position with the nitrogen atom at the 4-position of a 4H-1,2,4-triazole ring.

Molecular Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product p-Phenylenediamine p-Phenylenediamine Cyclocondensation Cyclocondensation p-Phenylenediamine->Cyclocondensation N,N'-Diformylhydrazine N,N'-Diformylhydrazine N,N'-Diformylhydrazine->Cyclocondensation Quenching Quenching Cyclocondensation->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization This compound This compound Crystallization->this compound Biological_Investigation_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_vivo In vivo Evaluation In_vitro_assays In vitro Assays (e.g., enzyme inhibition, receptor binding) Target_identification Target Identification & Validation In_vitro_assays->Target_identification Cell-based_assays Cell-based Assays (e.g., cytotoxicity, proliferation) Cell-based_assays->Target_identification Pathway_analysis Signaling Pathway Analysis Target_identification->Pathway_analysis Animal_models Animal Models of Disease Pathway_analysis->Animal_models Pharmacokinetics Pharmacokinetics (ADME) Animal_models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

References

A Technical Guide to the Physicochemical Properties of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)aniline. This molecule is of interest to researchers in medicinal chemistry and materials science due to the versatile nature of the 1,2,4-triazole ring system, which is a key component in a wide range of biologically active compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes a significant biological pathway associated with 1,2,4-triazole derivatives.

Core Physicochemical Data

The following tables present a summary of the available quantitative data for this compound and its isomers. It is important to note that experimentally determined data for the target compound is limited in the public domain; therefore, data from closely related isomers and predicted values are included for comparative purposes and are clearly indicated.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 52761-74-7[1][2][3]
Molecular Formula C₈H₈N₄[3][4][5][6]
Molecular Weight 160.18 g/mol [3][4][5][6]

Table 1: General Identifiers for this compound.

Property Value Notes
Melting Point 160-162 °C (433-435 K)Experimental value for the isomer 4-(1,2,4-triazol-1-yl)aniline.[4]
Boiling Point 418.6 ± 47.0 °CPredicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6]
Density 1.315 ± 0.06 g/cm³Predicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6]
Water Solubility Highly solubleGeneral property of the parent compound, 4-amino-1,2,4-triazole.[7] Specific quantitative data for the title compound is not readily available.
pKa 10.22 ± 0.20Predicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6]
LogP 1.15 to 3.28Experimental range for a series of aniline derivatives containing a 1,2,3-triazole system, indicating moderate lipophilicity.[8] Specific data for the title compound is not available.

Table 2: Physical and Chemical Properties.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum for this compound is available in spectral databases.[9][10] Typically, the spectrum of related aromatic triazole derivatives is recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[11][12] The spectrum would be expected to show signals corresponding to the protons on the aniline ring and the triazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of aniline-containing compounds typically displays N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[13] The spectrum for this compound would also exhibit characteristic peaks for the triazole ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on established methods for the synthesis of related 1,2,4-triazole derivatives, a plausible synthetic route and standard characterization procedures can be outlined.

Synthesis of this compound

A common method for the synthesis of N-aryl-1,2,4-triazoles involves the reaction of an arylhydrazine with a one-carbon source, followed by cyclization. An alternative approach, adapted from the synthesis of the isomer 4-(1,2,4-triazol-1-yl)aniline, involves the nucleophilic substitution of a nitroaromatic compound followed by reduction.[4]

Protocol: Synthesis of 4-(1,2,4-Triazol-1-yl)aniline (Isomer)

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole:

    • 1,2,4-Triazole is added portion-wise to a suspension of sodium hydride in dry dimethylformamide (DMF) at 0°C.

    • The reaction mixture is stirred at this temperature for 30 minutes.

    • A solution of 4-fluoronitrobenzene in dry DMF is then added.

    • The reaction is stirred at room temperature for 18 hours.

    • The reaction is quenched with ice water and the product is extracted with ethyl acetate.

    • The organic layer is concentrated to yield the nitro compound intermediate.[4]

  • Step 2: Reduction to 4-(1,2,4-triazol-1-yl)aniline:

    • The nitro compound intermediate is dissolved in methanol.

    • Hydrogenation is carried out using 10% palladium on carbon as a catalyst under hydrogen pressure.

    • After the reaction is complete, the catalyst is filtered off.

    • The filtrate is concentrated to afford the final product, which can be recrystallized from ethanol.[4]

G Synthesis Workflow for an Isomeric Aminophenyl-Triazole cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction 1,2,4-Triazole 1,2,4-Triazole NaH_DMF NaH in DMF, 0°C to RT 1,2,4-Triazole->NaH_DMF 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->NaH_DMF Nitro_Intermediate 1-(4-nitrophenyl)-1H-1,2,4-triazole NaH_DMF->Nitro_Intermediate Hydrogenation H2, 10% Pd/C in Methanol Nitro_Intermediate->Hydrogenation Final_Product 4-(1,2,4-triazol-1-yl)aniline Hydrogenation->Final_Product

A plausible synthesis workflow for a related aminophenyl-triazole isomer.
Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[14]

Biological Activity and Signaling Pathways

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents. Derivatives of 1,2,4-triazole have been shown to exhibit a wide range of biological activities.

Notably, some 1,2,4-triazole derivatives have been identified as potential neuroprotective agents that can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators, such as certain triazole compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triazole 1,2,4-Triazole Derivative (Activator) Keap1_Nrf2 Keap1-Nrf2 Complex Triazole->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

The Nrf2 signaling pathway activated by 1,2,4-triazole derivatives.

Conclusion

This compound is a compound with significant potential in various research and development fields. While specific experimental data for this molecule is sparse, the information available for its isomers and related compounds provides a solid foundation for its synthesis, characterization, and potential biological applications. The 1,2,4-triazole moiety imparts a high degree of chemical versatility and biological relevance, making this class of compounds a continued focus for the development of new therapeutic agents and functional materials. Further experimental investigation is warranted to fully elucidate the physicochemical and biological profile of this compound.

References

A Technical Guide to the Crystal Structure of 4-(1,2,4-Triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, a molecule of interest to researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and the key intermolecular interactions that define its solid-state architecture.

Molecular Structure and Crystallographic Data

The compound, with the chemical formula C₈H₈N₄, crystallizes in a monoclinic system.[1] The triazole and benzene rings are not coplanar, exhibiting a dihedral angle of 34.57 (7)° between them.[1][2] The crystal structure is stabilized by a network of intermolecular interactions, including N—H⋯N and C—H⋯N hydrogen bonds, as well as aromatic π–π stacking.[1][2]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₈H₈N₄
Formula weight160.18
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.5488 (1) Åb = 7.3656 (2) Åc = 19.5477 (5) Åβ = 99.416 (2)°
Volume788.15 (3) ų
Z4
Density (calculated)1.350 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)336
Crystal size0.50 × 0.42 × 0.14 mm
Theta range for data collection2.5 to 30.0°
Index ranges-8 ≤ h ≤ 8, -10 ≤ k ≤ 10, -27 ≤ l ≤ 27
Reflections collected8036
Independent reflections2160 [R(int) = 0.030]
Completeness to theta = 25.242°100.0 %
Absorption correctionMulti-scan
Max. and min. transmission0.988 and 0.957
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2160 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.044, wR2 = 0.118
R indices (all data)R1 = 0.054, wR2 = 0.124
Largest diff. peak and hole0.23 and -0.17 e.Å⁻³

Source: Acta Crystallographica Section E: Crystallographic Communications[1]

Experimental Protocols

The synthesis and crystallization of 4-(1,2,4-triazol-1-yl)aniline involve a two-step chemical synthesis followed by single-crystal X-ray diffraction for structural elucidation.

Synthesis of 4-(1,2,4-Triazol-1-yl)aniline

The synthesis is a two-step process starting from 1,2,4-triazole and 4-fluoronitrobenzene.[1]

G cluster_synthesis Synthesis Workflow Reactants 1,2,4-Triazole + 4-Fluoronitrobenzene Step1 Nucleophilic Aromatic Substitution (NaH, DMF, 0°C to RT, 18h) Reactants->Step1 Intermediate Nitro Compound Intermediate Step1->Intermediate Step2 Hydrogenation (10% Pd/C, H₂, 3-kg pressure, Methanol) Intermediate->Step2 Product 4-(1,2,4-Triazol-1-yl)aniline Step2->Product

Synthesis workflow for 4-(1,2,4-triazol-1-yl)aniline.

Step 1: Synthesis of the Nitro Intermediate 1,2,4-Triazole is added to a suspension of sodium hydride in dry dimethylformamide (DMF) at 0°C.[1] After stirring, a solution of 4-fluoronitrobenzene in dry DMF is added, and the reaction mixture is stirred at room temperature for 18 hours.[1] The reaction is quenched with ice water and extracted with ethyl acetate. The organic layer is concentrated to yield the nitro compound intermediate as a yellow solid.[1]

Step 2: Hydrogenation to the Final Product The nitro intermediate is dissolved in methanol and hydrogenated using 10% palladium on carbon as a catalyst under a hydrogen pressure of 3 kg.[1] After the reaction, the catalyst is filtered off, and the filtrate is concentrated to afford the title compound as a yellow solid.[1]

Crystallization and Structure Determination

The final product is recrystallized from ethanol to obtain yellow block-like crystals suitable for X-ray diffraction.[1]

G cluster_crystallography Crystallographic Workflow Recrystallization Recrystallization from Ethanol CrystalSelection Single Crystal Selection Recrystallization->CrystalSelection DataCollection X-ray Data Collection (Bruker SMART APEXII CCD) CrystalSelection->DataCollection StructureSolution Structure Solution (SHELXTL) DataCollection->StructureSolution StructureRefinement Structure Refinement (SHELXTL) StructureSolution->StructureRefinement

Workflow for crystal structure determination.

Data Collection and Refinement A single crystal of suitable dimensions is mounted on a diffractometer. For this compound, a Bruker SMART APEXII CCD diffractometer was used.[1] Data is collected at a controlled temperature (296 K) using Mo Kα radiation.[1] The collected data is then processed, and the structure is solved and refined using software such as SHELXTL.[1]

Biological Relevance

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][3][4][5] The incorporation of an aryl group, such as the aniline moiety in the title compound, can significantly enhance these biological activities.[1] While specific signaling pathways for 4-(1,2,4-triazol-1-yl)aniline are not detailed in the crystallographic literature, the structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.

Conclusion

The crystal structure of 4-(1,2,4-triazol-1-yl)aniline has been thoroughly characterized, providing valuable insights into its three-dimensional arrangement and intermolecular interactions. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a solid foundation for further research into its chemical modifications and potential pharmacological applications. This technical guide consolidates the key structural and experimental data to aid researchers in the fields of medicinal chemistry and materials science.

References

4-(4H-1,2,4-Triazol-4-yl)aniline: A Scaffolding Approach to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic amine that has garnered significant attention in medicinal chemistry. While not an active therapeutic agent itself, it serves as a crucial starting material and structural motif—a scaffold—for the synthesis of a diverse array of biologically active compounds. The 1,2,4-triazole ring system is a key feature in numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This guide explores the role of this compound as a precursor to novel therapeutic agents and details the mechanisms of action of its prominent derivatives.

The Role of this compound in Synthesis

The primary utility of this compound lies in its versatile chemical reactivity, enabling the construction of more complex molecules. The aniline moiety provides a reactive site for various chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the attachment of diverse functional groups and the creation of extensive compound libraries for biological screening.

A general synthetic workflow for utilizing this scaffold is outlined below.

G cluster_start Starting Material cluster_reaction Chemical Modification cluster_derivatives Resulting Derivatives A This compound B Reaction with Substituted Benzoyl Chlorides A->B C Reaction with Fatty Acid Chlorides A->C D Condensation with Aldehydes/Ketones A->D E N-phenyl-amide Derivatives B->E F N-phenyl-aliphatic amide Derivatives C->F G Schiff Base Derivatives D->G

Caption: Synthetic pathways from this compound.

Mechanisms of Action of Key Derivatives

Derivatives synthesized from this compound have shown a wide range of pharmacological activities, including anticonvulsant, antifungal, and anticancer effects.

Anticonvulsant Activity

A significant area of investigation for derivatives of this compound is in the treatment of epilepsy. The mechanism of action for many of these compounds is centered on the enhancement of GABAergic neurotransmission.

Signaling Pathway:

GABA_Pathway compound Triazole Derivative (e.g., Compound 6l) gaba_receptor GABAA Receptor (Benzodiazepine Site) compound->gaba_receptor Binds to cl_channel Chloride Ion Channel gaba_receptor->cl_channel Opens influx Cl- Influx cl_channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability (Anticonvulsant Effect) hyperpolarization->inhibition

Caption: GABAergic signaling pathway for anticonvulsant derivatives.

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated potent anticonvulsant properties in preclinical models.[2][3] These compounds are believed to exert their effects by binding to the benzodiazepine site of the GABA-A receptor, which enhances the influx of chloride ions and leads to hyperpolarization of the neuronal membrane.[2] This increased inhibition in the central nervous system raises the seizure threshold.

Quantitative Data:

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
6f 13.119.7
6l 9.119.0

Data from in vivo rodent models. MES (Maximal Electroshock) and scPTZ (subcutaneous Pentylenetetrazole) are standard tests for anticonvulsant activity.[3]

Experimental Protocol: Anticonvulsant Screening

A standardized protocol for assessing the anticonvulsant activity of novel compounds involves the following steps:

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Compound Administration: Test compounds are suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test:

    • An electrical stimulus (50 mA, 0.2 s, 60 Hz) is delivered via corneal electrodes 30 minutes after compound administration.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Pentylenetetrazole (85 mg/kg) is injected subcutaneously 30 minutes after compound administration.

    • The endpoint is the failure to observe a 5-second clonic seizure within 30 minutes.

  • Data Analysis: The median effective dose (ED50) is calculated using the Bliss method.

Antifungal Activity

The 1,2,4-triazole nucleus is the cornerstone of many azole antifungal agents. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

Signaling Pathway:

Antifungal_Pathway Triazole Triazole Derivative Enzyme Lanosterol 14α-demethylase (CYP51) Triazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component

Caption: Mechanism of action for azole antifungal agents.

This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity of 1,2,4-triazole derivatives can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Clinically relevant fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are used.

  • Medium: RPMI 1640 medium is used for the assay.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the microtiter plates.

  • Inoculation: Fungal inocula are prepared and adjusted to a specific concentration, then added to the wells.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Anticancer Activity

Derivatives of this compound have also been explored as potential anticancer agents. For example, novel indolyl 1,2,4-triazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[5]

Signaling Pathway:

Anticancer_Pathway Triazole Indolyl 1,2,4-Triazole Derivative CDK CDK4/6 Triazole->CDK Inhibits Rb Rb Protein CDK->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest Leads to

Caption: Inhibition of the CDK4/6 pathway by triazole derivatives.

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[5]

Quantitative Data:

CompoundCDK4 IC50 (µM)CDK6 IC50 (µM)MCF-7 IC50 (µM)
Vf N/AN/A2.91
Vg N/AN/A0.891

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. MCF-7 is a human breast cancer cell line.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential as anticonvulsants, antifungals, and anticancer agents by targeting key biological pathways. The continued exploration of this chemical space, guided by the principles of rational drug design and supported by robust experimental evaluation, holds promise for the discovery of novel and effective medicines.

References

Quantum Chemical Studies of 4-(4H-1,2,4-Triazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 4-(4H-1,2,4-triazol-4-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the computational and experimental methodologies employed to elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for the rational design of novel therapeutic agents and functional materials.

Introduction

The 1,2,4-triazole moiety is a vital heterocyclic scaffold known for its wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The incorporation of an aniline group at the 4-position of the triazole ring in this compound creates a unique electronic structure that warrants detailed investigation. Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for understanding the molecular properties and reactivity of such compounds at an atomic level.[1]

This guide summarizes the key findings from theoretical and experimental studies, presenting data in a structured format to facilitate comparison and further research.

Molecular Structure and Geometry

Quantum chemical calculations, typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental X-ray diffraction data where available.

Table 1: Selected Optimized Geometrical Parameters for 1,2,4-Triazole Derivatives

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Triazole-Aniline Linkage)~1.40--
N-N (Triazole Ring)~1.38~108-110-
C=N (Triazole Ring)~1.32~105-112-
C-C (Benzene Ring)~1.39~120-
Triazole-Benzene Dihedral--~30-40

Note: The values presented are approximate and are based on typical data for substituted 1,2,4-triazole derivatives. Specific values for this compound would require dedicated computational studies.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of newly synthesized compounds. DFT calculations can simulate various spectra, which, when compared with experimental results, provide a powerful method for structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound can be predicted using DFT. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Table 2: Key Vibrational Frequencies for 1,2,4-Triazole Derivatives

Vibrational ModeWavenumber (cm⁻¹)Description
N-H Stretch (Aniline)~3400-3500Stretching vibration of the amine group.
C-H Stretch (Aromatic)~3000-3100Stretching vibrations of C-H bonds in the benzene and triazole rings.
C=N Stretch (Triazole)~1600-1650Characteristic stretching vibration of the triazole ring.
C-N Stretch~1250-1350Stretching vibration of the bond connecting the two rings.

Note: Experimental spectra for related compounds show characteristic absorption bands for the NH group (3276–3389 cm⁻¹) and C=N group (1620–1625 cm⁻¹).[4]

Electronic Spectroscopy (UV-Vis)

The electronic transitions of a molecule can be investigated using Time-Dependent DFT (TD-DFT). This method provides information about the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of the electronic transitions. These calculations are crucial for understanding the photophysical properties of the molecule.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[1] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[1]

Table 3: DFT-Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives

ParameterTypical ValueSignificance
HOMO Energy-5 to -7 eVElectron-donating capacity
LUMO Energy-1 to -3 eVElectron-accepting capacity
Energy Gap (ΔE)4 to 6 eVChemical reactivity and stability
Dipole Moment2 to 5 DebyeMolecular polarity

Note: Specific values are highly dependent on the substituent and the computational method used.

The distribution of HOMO and LUMO across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule.[1] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the triazole ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Experimental and Computational Protocols

Synthesis

A general synthetic route to produce functionalized 1,2,4-triazoles involves the reaction of an appropriate hydrazide with a suitable reagent to form the triazole ring.[1] Another common method involves the reaction of 1,2,4-triazole with a substituted fluoro-nitrobenzene, followed by reduction of the nitro group to an amine.[2]

Spectroscopic Characterization
  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a spectrophotometer in the range of 4000-400 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) with TMS as an internal standard.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to determine the electronic transitions.

Computational Details
  • Software: Gaussian and Dalton are commonly used software packages for quantum chemical calculations.[5]

  • Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used method for such studies.

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to simulate the IR and Raman spectra.

  • TD-DFT: Time-Dependent DFT is used to calculate the electronic excitation energies and simulate the UV-Vis spectrum.

Visualizations

Quantum_Chemical_Study_Workflow cluster_start Initial Steps cluster_computation Computational Analysis (DFT) cluster_synthesis Experimental Work cluster_analysis Analysis and Correlation Molecular_Structure Define Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Molecular_Structure->Geometry_Optimization Input Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectra_Simulation Spectra Simulation (IR, Raman, UV-Vis) Frequency_Calculation->Spectra_Simulation Structure_Property Elucidate Structure-Property Relationships Electronic_Properties->Structure_Property Comparison Compare Theoretical and Experimental Data Spectra_Simulation->Comparison Synthesis Synthesis of Compound Characterization Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Synthesis->Characterization Characterization->Comparison Comparison->Structure_Property

Caption: Workflow for a combined computational and experimental study.

Signaling_Pathway_Concept cluster_molecule Molecular Properties cluster_activity Biological/Material Activity Structure Molecular Structure (Geometry) Reactivity Chemical Reactivity Structure->Reactivity Interactions Intermolecular Interactions Structure->Interactions Electronics Electronic Properties (HOMO, LUMO, MEP) Electronics->Reactivity Electronics->Interactions Biological_Target Interaction with Biological Target Reactivity->Biological_Target Material_Property Desired Material Property Reactivity->Material_Property Interactions->Biological_Target Interactions->Material_Property

Caption: Relationship between molecular properties and activity.

Conclusion

Quantum chemical studies provide indispensable insights into the structure, reactivity, and spectroscopic properties of this compound. The synergy between computational predictions and experimental data allows for a thorough understanding of this molecule, paving the way for its application in drug development and materials science. This guide serves as a foundational resource for researchers in the field, summarizing the key theoretical and experimental approaches for the investigation of this important class of compounds.

References

An In-depth Technical Guide to the Solubility of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4H-1,2,4-triazol-4-yl)aniline. Intended for researchers, scientists, and professionals in drug development, this document addresses the current lack of publicly available quantitative solubility data for this compound. It outlines detailed experimental protocols for solubility determination using the established shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a structured approach for data presentation and includes visualizations of experimental workflows to guide laboratory practices.

Introduction

This compound is a heterocyclic amine containing both a triazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for larger molecules. The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and purification strategies. A comprehensive understanding of its solubility in various solvents is therefore essential for any research or development application.

This guide provides a systematic methodology for researchers to generate reliable and reproducible solubility data for this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common solvents is not widely available in peer-reviewed literature. The synthesis procedures suggest its formation and purification involve solvents such as Dimethylformamide (DMF), methanol, and ethanol, indicating some degree of solubility in these media. A derivative, 4-amino-4H-1,2,4-triazole, has been noted to be soluble in methanol. The parent heterocycle, 1,2,4-triazole, is reported to be soluble in water, ethanol, methanol, and acetone.

To facilitate a systematic investigation, the following table provides a structured template for recording experimentally determined solubility data in a selection of common laboratory solvents, categorized by polarity.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)MethodNotes
Polar Protic Water25Shake-Flask/HPLC
Methanol25Shake-Flask/HPLC
Ethanol25Shake-Flask/HPLC
Isopropanol25Shake-Flask/HPLC
Acetic Acid25Shake-Flask/HPLC
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Shake-Flask/HPLC
Dimethylformamide (DMF)25Shake-Flask/HPLC
Acetonitrile25Shake-Flask/HPLC
Acetone25Shake-Flask/HPLC
Non-Polar Dichloromethane (DCM)25Shake-Flask/HPLC
Ethyl Acetate25Shake-Flask/HPLC
Toluene25Shake-Flask/HPLC
Hexane25Shake-Flask/HPLC
Aqueous Buffers pH 1.2 (Simulated Gastric)37Shake-Flask/HPLC
pH 4.5 (Acetate Buffer)37Shake-Flask/HPLC
pH 6.8 (Phosphate Buffer)37Shake-Flask/HPLC

Experimental Protocols

To ensure accuracy and reproducibility, standardized methods for solubility determination are crucial. The following protocols describe the equilibrium shake-flask method, considered the gold standard for solubility measurement, and a suitable HPLC method for quantification.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • 2 mL glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is essential (e.g., ~10 mg).

    • Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment. For faster separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in Protocol 3.2.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Protocol 2: Quantification by Reversed-Phase HPLC

Instrumentation and Reagents:

  • HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid or Phosphoric acid.

  • Standards: High-purity this compound.

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid. A typical starting point could be an isocratic mixture of 30:70 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve a good peak shape and retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for the UV maximum (λmax) of the analyte. A wavelength around 254 nm is often a suitable starting point for aromatic compounds.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards of known concentrations.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area recorded by the detector against the known concentration of each standard.

    • Perform a linear regression analysis on the data. The curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Sample Quantification:

    • Inject the prepared (and diluted) samples from the solubility experiment (Protocol 3.1).

    • Determine the concentration of the analyte in the diluted samples using the linear regression equation from the calibration curve.

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of experimental processes and logical flows.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A Weigh excess solid This compound B Add known volume of solvent to vial A->B C Seal vial tightly B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to sediment solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample for HPLC G->H I Quantify concentration via HPLC-UV H->I J J I->J Calculate Solubility (mg/mL)

Caption: Experimental workflow for quantitative solubility determination.

G start Start with Unknown Compound water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble s_class Soluble: Low MW Polar Compound (Acid, Base, or Neutral) water->s_class Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble b_class Soluble: Basic Compound (Amine) hcl->b_class Soluble h2so4 Test Solubility in conc. H₂SO₄ naoh->h2so4 Insoluble a_class Soluble: Acidic Compound naoh->a_class Soluble n_class Soluble: Neutral (N, O, or S atoms) Alkene/Alkyne h2so4->n_class Soluble i_class Inert Compound (Alkane, Alkyl Halide, etc.) h2so4->i_class Insoluble

Caption: Logical flow for qualitative solubility classification.

Thermal Stability of 4-(4H-1,2,4-triazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine of interest in medicinal chemistry and materials science due to the versatile reactivity of the triazole and aniline moieties. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and safety of the compound.

Estimated Thermal Properties and Comparative Data

Direct TGA and DSC data for this compound are not currently available. However, by examining the thermal properties of related compounds, we can infer its likely stability. Aromatic amines and 1,2,4-triazole derivatives exhibit a wide range of decomposition temperatures, largely dependent on their specific substituents.

Generally, the introduction of a triazole ring to an aniline backbone is expected to increase the thermal stability compared to aniline alone, due to the high thermal resilience of the triazole heterocycle. The decomposition of such a molecule would likely be a multi-step process, with initial degradation potentially involving the substituent groups, followed by the cleavage of the phenyl-triazole bond and eventual breakdown of the heterocyclic and aromatic rings.

For context, a selection of thermal decomposition data for various triazole derivatives is presented below.

Compound NameAnalysis TypeOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Reference
1,2,4-TriazoleDTA-210.42--INVALID-LINK--
A substituted 1,2,4-triazole derivative (MM4e)TGA~200---INVALID-LINK--
4,4′-Azobis-1,2,4-triazole (ATRZ)TGA283.7---INVALID-LINK--[1]
4,4′-Azobis-1,2,4-triazole (ATRZ)DSC282.0308.9--INVALID-LINK--[1]

Table 1: Comparative Thermal Analysis Data of 1,2,4-Triazole Derivatives.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit good thermal stability, with an onset of decomposition likely occurring above 200 °C.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, generalized protocols for the analysis of a solid organic compound like the one .

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss as a function of temperature.

Instrumentation: A PerkinElmer TGA (Model No. Pyris-1) or similar thermogravimetric analyzer.[2][3]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[2][3]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

    • The resulting TGA thermogram will show the percentage of weight loss versus temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A PerkinElmer DSC (Model No. Pyris-1) or similar differential scanning calorimeter.[2][3]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.[1]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature just beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.[2][3]

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.

    • The melting point is determined at the onset of the melting endotherm. The decomposition temperature is determined from the onset of the exothermic peak.

Synthetic Pathway and Experimental Workflow

While the exact synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of the isomeric 4-(1,2,4-triazol-1-yl)aniline.[4] The following workflow outlines a logical approach to the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product p_nitroaniline p-Nitroaniline step1 Step 1: Formation of N-(4-nitrophenyl)formamide p_nitroaniline->step1 formic_acid Formic Acid formic_acid->step1 hydrazine_hydrate Hydrazine Hydrate step2 Step 2: Cyclization to form 4-(4-nitrophenyl)-4H-1,2,4-triazole hydrazine_hydrate->step2 step1->step2 Intermediate 1 step3 Step 3: Reduction of the nitro group step2->step3 Intermediate 2 final_product This compound step3->final_product Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves the initial formation of a formamide from p-nitroaniline, followed by a cyclization reaction with hydrazine to form the triazole ring. The final step is the reduction of the nitro group to the corresponding aniline.

Logical Relationships in Thermal Analysis

The relationship between TGA and DSC is crucial for a complete understanding of the thermal behavior of a compound. The following diagram illustrates the logical flow of information between these two techniques.

TGA_DSC_Relationship cluster_analysis Thermal Analysis Workflow TGA Thermogravimetric Analysis (TGA) Data_Interpretation Data Interpretation TGA->Data_Interpretation Provides mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) DSC->Data_Interpretation Provides heat flow vs. temperature Thermal_Profile Comprehensive Thermal Profile Data_Interpretation->Thermal_Profile Combines data to determine melting point, decomposition temperature, and enthalpy changes

Caption: Logical relationship between TGA and DSC for thermal profile determination.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, a comprehensive analysis of related compounds suggests it is a thermally stable molecule, likely decomposing at temperatures above 200 °C. The provided experimental protocols for TGA and DSC offer a clear roadmap for the empirical determination of its thermal properties. The outlined synthetic workflow provides a logical pathway for its preparation. For drug development and materials science applications, the thermal characterization of this compound is a critical step in ensuring its viability and safety.

References

The Chemistry and Therapeutic Potential of 4-(4H-1,2,4-triazol-4-yl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide focuses on a specific derivative, 4-(4H-1,2,4-triazol-4-yl)aniline, providing a comprehensive overview of its history, synthesis, and known biological activities. While specific data for this particular isomer is limited in publicly available literature, this document consolidates the existing knowledge and provides context based on the broader class of 1,2,4-triazole derivatives. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the potential of this scaffold and identifying areas for future investigation.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The journey of 1,2,4-triazole chemistry began in 1885 with the first reported synthesis of a derivative by Swedish chemist J.A. Bladin.[1] Since then, this five-membered heterocyclic ring, containing three nitrogen atoms at positions 1, 2, and 4, has become a "privileged scaffold" in drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, allow for favorable interactions with various biological targets.

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[2][3][4][5] This has led to the development of numerous successful drugs across different therapeutic areas. This guide will now narrow its focus to the specific isomer, this compound, exploring its known characteristics and potential for further development.

History and Discovery of this compound

While the broader class of 1,2,4-triazoles has a rich history, specific information regarding the initial discovery and historical development of this compound is not well-documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader exploration of substituted 4-amino-4H-1,2,4-triazoles as versatile intermediates in the synthesis of more complex heterocyclic systems with potential biological activities. The primary focus in the literature has often been on the therapeutic applications of the final derivatives rather than the historical timeline of each specific intermediate.

Synthesis and Characterization

The synthesis of this compound can be approached through the reaction of 4-amino-4H-1,2,4-triazole with a suitable phenylating agent or by constructing the triazole ring onto a pre-existing aniline derivative. While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be adapted from established methods for the synthesis of related 4-aryl-4H-1,2,4-triazoles.

General Synthetic Workflow

The synthesis of this compound would likely proceed through the reaction of a protected p-phenylenediamine derivative with a reagent that can form the 1,2,4-triazole ring, followed by deprotection. A logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Ring Closure cluster_reduction Final Step p-nitroaniline p-nitroaniline Intermediate_1 Amidine Intermediate p-nitroaniline->Intermediate_1 Reaction N,N-dimethylformamide_dimer N,N-Dimethylformamide dimethyl acetal N,N-dimethylformamide_dimer->Intermediate_1 Nitro_Product 4-(4-nitrophenyl)-4H-1,2,4-triazole Intermediate_1->Nitro_Product Cyclization Hydrazine Hydrazine Hydrazine->Nitro_Product Final_Product This compound Nitro_Product->Final_Product Reduction Putative_Signaling_Pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Triazole_Derivative This compound (or its derivatives) Kinases Kinases (e.g., CDK, VEGFR) Triazole_Derivative->Kinases Inhibition Topoisomerases Topoisomerases Triazole_Derivative->Topoisomerases Inhibition Apoptotic_Proteins Apoptotic Pathway Proteins (e.g., Bcl-2) Triazole_Derivative->Apoptotic_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Leads to DNA_Damage DNA Damage Topoisomerases->DNA_Damage Leads to Apoptosis Induction of Apoptosis Apoptotic_Proteins->Apoptosis Initiates Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death DNA_Damage->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

References

Methodological & Application

Synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The 1,2,4-triazole moiety is a key pharmacophore found in a range of clinically approved drugs, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1] This protocol details a common and effective synthetic route, outlines the necessary reagents and conditions, and provides a framework for the synthesis of various derivatives. Characterization data and potential applications in drug discovery, particularly as anticonvulsant and kinase inhibitors, are also discussed.

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has garnered substantial attention in drug discovery. Its unique structural features, including hydrogen bonding capability and dipole character, allow for high-affinity interactions with biological targets.[1] Derivatives of this compound have emerged as promising candidates for the development of novel therapeutics. For instance, various analogs have demonstrated potent anticonvulsant activity, while others have been investigated as dual inhibitors of EGFR and VEGFR-2 for cancer therapy.[2][3] This protocol provides a standardized procedure for the synthesis of the core this compound structure and subsequent derivatization.

Synthetic Protocol

A widely utilized method for the synthesis of this compound involves a multi-step process commencing with the reaction of p-nitroaniline with N,N-dimethylformamide azine, followed by cyclization and subsequent reduction of the nitro group. An alternative and often high-yielding approach involves the coupling of 4-bromoaniline with 1,2,4-triazole.[3] The following protocol details a general procedure for the synthesis of the parent compound and its derivatization.

Materials and Reagents
  • p-Nitroaniline

  • N,N-Dimethylformamide azine (or N,N-Dimethylformamide dimethyl acetal)

  • Formic acid

  • Hydrazine hydrate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Dichloromethane

  • Triethylamine

  • Substituted benzoyl chlorides or other acylating agents

  • Silica gel for column chromatography

Experimental Procedure

Step 1: Synthesis of N'-(4-nitrophenyl)-N,N-dimethylformimidamide

  • In a round-bottom flask, dissolve p-nitroaniline in N,N-dimethylformamide.

  • Add N,N-dimethylformamide azine (or N,N-dimethylformamide dimethyl acetal) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the intermediate.

Step 2: Synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole

  • To a solution of the intermediate from Step 1 in formic acid, add hydrazine hydrate.

  • Heat the mixture at reflux for 8-12 hours.

  • After cooling, pour the reaction mixture into water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of this compound

  • In a flask equipped with a reflux condenser, suspend 4-(4-nitrophenyl)-4H-1,2,4-triazole in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reduction of the nitro group by TLC.

  • After the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of N-(4-(4H-1,2,4-triazol-4-yl)phenyl)amide Derivatives

  • Dissolve this compound in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add triethylamine to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add the desired substituted benzoyl chloride or another acylating agent.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data for Synthesized Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Parent Aniline C₈H₈N₄160.18127-12890
Derivative 6a C₁₅H₁₂N₄O264.28--
Derivative 6f C₁₆H₁₄N₄O278.31--
Derivative 6l C₁₇H₁₆N₄O292.34--

Data compiled from various sources.[3][4] Dashes indicate data not available in the searched literature.

Table 2: Biological Activity Data for Anticonvulsant Derivatives

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
6f 13.119.7
6l 9.119.0

MES: Maximal Electroshock test; scPTZ: subcutaneous Pentylenetetrazole test. ED₅₀: 50% effective dose. Data from a study on anticonvulsant activity.[3]

Visualizations

Diagram 1: General Synthetic Workflow

G p_nitroaniline p-Nitroaniline intermediate1 N'-(4-nitrophenyl)-N,N-dimethylformimidamide p_nitroaniline->intermediate1 DMF Azine, Reflux intermediate2 4-(4-nitrophenyl)-4H-1,2,4-triazole intermediate1->intermediate2 Hydrazine Hydrate, Formic Acid, Reflux final_aniline This compound intermediate2->final_aniline Fe, NH4Cl, EtOH/H2O, Reflux derivatives Substituted Amide Derivatives final_aniline->derivatives Acyl Chloride, Et3N, DCM

Caption: Synthetic route for this compound and its derivatives.

Diagram 2: Potential Signaling Pathway Inhibition

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Derivative Triazole Derivative Derivative->EGFR Derivative->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by triazole derivatives.

Discussion and Conclusion

The protocol described provides a reliable and adaptable method for the synthesis of this compound and its derivatives. The parent aniline serves as a versatile intermediate for the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships. The quantitative data presented highlights the potential of these compounds as potent anticonvulsants and kinase inhibitors.[2][3] The provided diagrams illustrate the key synthetic steps and a potential mechanism of action for anticancer applications. Researchers can utilize this protocol as a foundation for the development of novel therapeutic agents based on the 1,2,4-triazole scaffold. Further studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)aniline as a Bioactive Molecule Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 4-(1H-1,2,4-triazol-1-yl)aniline as a versatile building block in the synthesis of novel bioactive molecules. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities to parent molecules, including anticancer, antimicrobial, and anticonvulsant properties. The aniline functional group on this scaffold serves as a key handle for introducing chemical diversity through various synthetic transformations, leading to the generation of extensive compound libraries for drug discovery.

Note on Isomer Specificity: The focus of these application notes is on 4-(1H-1,2,4-triazol-1-yl)aniline , where the aniline moiety is attached to the N1 position of the 1,2,4-triazole ring. While the isomeric 4-(4H-1,2,4-triazol-4-yl)aniline (N4-substituted) is also of interest, the current scientific literature predominantly details the synthesis and application of the N1-substituted isomer.

I. Synthesis of the Building Block: 4-(1H-1,2,4-triazol-1-yl)aniline

The primary route for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline involves a two-step process starting from 1,2,4-triazole and 4-fluoronitrobenzene.

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • To this suspension, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

  • Add the solution of 4-fluoronitrobenzene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Upon completion (monitored by TLC), quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole as a yellow solid (yield: 3 g). This intermediate can be used in the next step without further purification.

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline

  • Dissolve the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole (3 g) in methanol (30 ml).

  • Add 10% palladium on carbon (Pd/C, 0.2 g) to the solution.

  • Hydrogenate the mixture in a Parr hydrogenator or a similar apparatus under 3 kg/cm ² of hydrogen pressure.

  • Monitor the reaction until the consumption of hydrogen ceases.

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to afford the title compound, 4-(1H-1,2,4-triazol-1-yl)aniline, as a yellow solid.

  • Recrystallize the solid from ethanol to obtain pure yellow blocks (Yield: 2.8 g, 60% over two steps).

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction to Aniline 1_2_4_Triazole 1,2,4-Triazole Reaction1 Nucleophilic Aromatic Substitution 1_2_4_Triazole->Reaction1 4_Fluoronitrobenzene 4-Fluoronitrobenzene 4_Fluoronitrobenzene->Reaction1 NaH_DMF NaH, DMF, 0°C NaH_DMF->Reaction1 Reagents Nitro_Intermediate 1-(4-Nitrophenyl)-1H-1,2,4-triazole Reaction1->Nitro_Intermediate Nitro_Intermediate_2 1-(4-Nitrophenyl)-1H-1,2,4-triazole Nitro_Intermediate->Nitro_Intermediate_2 Reaction2 Catalytic Hydrogenation Nitro_Intermediate_2->Reaction2 H2_PdC H₂, 10% Pd/C, Methanol H2_PdC->Reaction2 Reagents Final_Product 4-(1H-1,2,4-triazol-1-yl)aniline Reaction2->Final_Product

Synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)aniline.

II. Application in the Synthesis of Bioactive Molecules

4-(1H-1,2,4-triazol-1-yl)aniline is a versatile precursor for synthesizing a variety of bioactive compounds. The primary amino group allows for the formation of amides, Schiff bases, and other derivatives.

A. Synthesis of Bioactive Amide Derivatives

Amide bond formation is a common strategy to link the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold to other pharmacophores.

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N, 1.2 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or substituted benzoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

B. Synthesis of Bioactive Schiff Base Derivatives

The condensation of the primary amine with various aldehydes yields Schiff bases (imines), which are themselves a class of bioactive compounds.

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired aromatic or heterocyclic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.

Synthetic Workflow for Bioactive Derivatives

G cluster_0 Amide Synthesis cluster_1 Schiff Base Synthesis Building_Block 4-(1H-1,2,4-triazol-1-yl)aniline Amide_Reaction Acylation Building_Block->Amide_Reaction Schiff_Base_Reaction Condensation Building_Block->Schiff_Base_Reaction Acyl_Chloride R-COCl Acyl_Chloride->Amide_Reaction Amide_Product Bioactive Amide Derivative Amide_Reaction->Amide_Product Aldehyde R'-CHO Aldehyde->Schiff_Base_Reaction Schiff_Base_Product Bioactive Schiff Base Derivative Schiff_Base_Reaction->Schiff_Base_Product

General synthetic routes to bioactive derivatives.

III. Biological Activities of Derivatives

Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have demonstrated significant potential in various therapeutic areas.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7 (Breast)15.6 - 23.9[1][2]
HCT-116 (Colon)15.6 - 23.9[1][2]
Indolyl 1,2,4-triazole derivativesMCF-7 (Breast)0.891 - 36.4[3]
MDA-MB-231 (Breast)1.91 - 81.46[3]
N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivativeMCF-7 (Breast)1.06 - 2.96[4]
MDA-MB-231 (Breast)0.67 - 0.80[4]
SK-BR-3 (Breast)0.79 - 1.21[4]
4-Anilinoquinolinylchalcone derivativesHuh-7 (Liver)< 2.03[5]
MDA-MB-231 (Breast)< 2.03[5]

Many small molecule kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) incorporate nitrogen-containing heterocycles. The inhibition of VEGFR-2 signaling disrupts angiogenesis, a critical process for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 4-(1H-1,2,4-triazol-1-yl)aniline Derivative Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway targeted by anticancer derivatives.
B. Antimicrobial Activity

Derivatives of 1,2,4-triazoles are well-established antimicrobial agents, particularly as antifungals (e.g., fluconazole). The aniline building block allows for the development of novel antibacterial and antifungal compounds.

Compound TypeMicroorganismMIC (µg/mL)Reference
4-Amino-1,2,4-triazole Schiff basesS. aureus0.264 mM[6]
S. pyogenes0.132 mM[6]
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa5[6]
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosa16[6]
1H-1,2,4-Triazolyl derivativesB. subtilis, P. fluorescens0.4 - 5.4 µM[7][8]
4-((5-nitrofuran-2-yl)methyleneamino) derivativesE. coli, S. aureus0.039 - 1.25[9]

A common mechanism of action for antibacterial agents is the inhibition of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.

G Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Translocation Translocation across membrane Lipid_II->Translocation Polymerization Transglycosylation (Polymerization) Translocation->Polymerization Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking Cell_Wall Stable Peptidoglycan Cell Wall Crosslinking->Cell_Wall Inhibitor 4-(1H-1,2,4-triazol-1-yl)aniline Derivative Inhibitor->Polymerization Inhibits Inhibitor->Crosslinking Inhibits

Simplified pathway of bacterial cell wall synthesis, a target for antimicrobial agents.

IV. Conclusion

4-(1H-1,2,4-triazol-1-yl)aniline is a readily accessible and highly versatile building block for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse chemical libraries with potential applications in oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable scaffold in drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action of its derivatives are warranted to advance new therapeutic agents.

References

Application Notes and Protocols: Anticonvulsant Activity of 4-(4H-1,2,4-triazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticonvulsant properties of a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are structurally related to 4-(4H-1,2,4-triazol-4-yl)aniline. The information includes quantitative data on their efficacy and neurotoxicity, detailed experimental protocols for their evaluation, and a proposed mechanism of action.

Quantitative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant activity of the synthesized compounds was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity was assessed using the rotarod test. The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) were determined.

Table 1: Anticonvulsant Activity and Neurotoxicity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives [1]

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)MES PIscPTZ PI
6f 13.119.7476.736.424.2
6l 9.119.0>300>33.0>15.8
Carbamazepine (Standard)11.4-75.56.6-
Ethosuximide (Standard)>30094.4>800->8.5

Note: Data is presented for the most potent compounds from the series for illustrative purposes. For a complete list of all derivatives and their activities, please refer to the source publication.[1]

Summary of Findings:

  • Compounds 6f and 6l demonstrated potent anticonvulsant activity in both the MES and scPTZ tests, indicating a broad spectrum of action.[1]

  • Notably, compound 6l exhibited the most potent activity in the MES test with an ED50 value of 9.1 mg/kg, which is superior to the standard drug carbamazepine (ED50 = 11.4 mg/kg).[1]

  • In the scPTZ test, both 6f and 6l were significantly more potent than the standard drug ethosuximide.[1]

  • Both compounds displayed a wide margin of safety, with high protective indices, suggesting low neurotoxicity at effective doses.[1]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2] The endpoint of the test is the abolition of the tonic hindlimb extension phase of an induced seizure.[1][2]

Materials:

  • Male Kunming mice (18-22 g)

  • Electroconvulsometer with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% sodium carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Carbamazepine)

  • Saline solution (0.9%)

  • Local anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment. Fast the animals overnight before the experiment but allow free access to water.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the drug, typically determined in preliminary studies (e.g., 0.5 hours and 4 hours post-administration).

  • Seizure Induction:

    • Apply a drop of local anesthetic to the corneas of the mice, followed by a drop of saline to ensure good electrical contact.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this phase.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 value is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole, a GABAA receptor antagonist. This model is predictive of efficacy against absence seizures.

Materials:

  • Male Kunming mice (18-22 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Preparation: Similar to the MES test, acclimatize and fast the animals.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug (i.p. or p.o.) at a predetermined time before PTZ injection.

  • Convulsant Administration: Inject PTZ subcutaneously into the loose skin on the back of the neck.

  • Observation: Place the animals in individual observation cages and observe for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds) for a period of 30 minutes.

  • Endpoint: An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.

  • Data Analysis: The number of protected animals is recorded for each group, and the ED50 is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the test compounds.

Materials:

  • Male Kunming mice (18-22 g)

  • Rotarod apparatus (e.g., rotating at 12 rpm)

  • Test compounds and vehicle

Procedure:

  • Training: Train the mice to stay on the rotating rod for at least 1 minute before the experiment.

  • Drug Administration: Administer the test compounds or vehicle.

  • Testing: At various time points after administration (e.g., 0.5 and 4 hours), place the mice on the rotarod.

  • Endpoint: Record the number of animals that fall off the rod within 1 minute.

  • Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.

Visualized Experimental Workflow and Proposed Signaling Pathway

The following diagrams illustrate the experimental workflow for anticonvulsant screening and the proposed mechanism of action for this class of compounds.

experimental_workflow cluster_0 Compound Administration cluster_1 Anticonvulsant Screening cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis Vehicle Vehicle Control MES Maximal Electroshock (MES) Test Vehicle->MES scPTZ Subcutaneous PTZ (scPTZ) Test Vehicle->scPTZ Rotarod Rotarod Test Vehicle->Rotarod Standard Standard Drug (Carbamazepine/Ethosuximide) Standard->MES Standard->scPTZ Standard->Rotarod TestCompound Test Compound (Aniline Derivative) TestCompound->MES TestCompound->scPTZ TestCompound->Rotarod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotarod->TD50 PI Determine Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for anticonvulsant drug screening.

signaling_pathway cluster_0 Proposed Mechanism of Action Compound This compound Derivative GABA_A GABAA Receptor Compound->GABA_A Binds to and potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx leads to Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition Seizure_Suppression Suppression of Seizure Activity Inhibition->Seizure_Suppression

References

Application Notes and Protocols for Anticancer Compounds Derived from 4-(4H-1,2,4-triazol-4-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of the anticancer properties of compounds derived from a core 4-(4H-1,2,4-triazol-4-yl)aniline chemical scaffold. The information herein is collated from recent studies on structurally related 1,2,4-triazole derivatives, offering a foundational guide for the synthesis, characterization, and biological assessment of this promising class of potential anticancer agents.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, known for its metabolic stability and its role as a hydrogen bond donor and acceptor, which can enhance the pharmacological profile of a drug. Derivatives of 1,2,4-triazoles have demonstrated a wide array of biological activities, including significant anticancer properties. This document focuses on compounds structurally related to this compound, providing insights into their synthesis, in vitro cytotoxicity, and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the quantitative data from studies on 1,2,4-triazole derivatives with close structural similarity to the this compound core.

Table 1: Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

Compound IDModificationHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2 5-thiol substituted triazole> 3018.2
5 Isothiocyanate derivative of 2 15.619.9
14 Hydrazone derivative23.919.8
15 Isothiocyanate derivative18.521.1
DoxorubicinReference Drug22.619.7

Table 2: Cytotoxicity of 4-amino-1,2,4-triazole Schiff Base Derivative

CompoundCell LineIC₅₀ (µg/mL)
4-amino-1,2,4-triazole Schiff base derivativeA549 (Lung)144.1 ± 4.68
Bel7402 (Hepatoma)195.6 ± 1.05

Table 3: Cytotoxicity of 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives

Compound IDCell LineIC₅₀ (µg/mL)
6b MDA-MB-231Not specified
MCF-7Not specified
HCT 116Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

This protocol describes a general synthetic route for creating derivatives from a 4-(1H-1,2,4-triazol-1-yl)benzoic acid core.

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine or hydrazine derivatives

  • Dry solvents (e.g., DMF, THF)

  • Bases (e.g., triethylamine, pyridine)

Procedure:

  • Acid Chloride Formation: A solution of 4-(1H-1,2,4-triazol-1-yl)benzoic acid in an excess of thionyl chloride is refluxed for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Amide/Hydrazide Formation: The crude acid chloride is dissolved in a dry solvent (e.g., THF). To this solution, a solution of the desired amine or hydrazine and a base (e.g., triethylamine) in the same dry solvent is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the final compound.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Synthesis Workflow

G start This compound step1 Reaction with Aldehyde/Ketone start->step1 Condensation step2 Reaction with Acid Chloride start->step2 Acylation product1 Schiff Base Formation step1->product1 step3 Metal Salt Coordination product1->step3 eval Anticancer Evaluation (MTT, Apoptosis, etc.) product1->eval product2 Amide Derivative step2->product2 product2->step3 product2->eval product3 Metal Complex product3->eval

Caption: Synthetic routes for deriving anticancer agents.

Experimental Workflow for Anticancer Evaluation

G compound Test Compound cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) compound->cell_lines Treatment mtt MTT Assay (Cell Viability, IC50) cell_lines->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle mtt->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism

Caption: Workflow for in vitro anticancer screening.

Postulated Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Triazole Derivative Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Antimicrobial and Antifungal Applications of 4-(4H-1,2,4-Triazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal potential of 4-(4H-1,2,4-triazol-4-yl)aniline and its analogs. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds as novel therapeutic agents. The protocols detailed below are based on established methodologies for determining antimicrobial and antifungal efficacy.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically successful antifungal drugs such as fluconazole and itraconazole.[1] Analogs of this compound represent a promising class of compounds that combine the proven antifungal properties of the triazole ring with the versatile chemical scaffold of aniline, allowing for a wide range of structural modifications to optimize activity and pharmacokinetic properties. These compounds have demonstrated significant in vitro activity against a variety of bacterial and fungal pathogens.[2][3]

The primary mechanism of antifungal action for 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. While this is the predominant mechanism, the broad spectrum of activity of some analogs suggests that other mechanisms may also be at play.

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of this compound analogs and related derivatives against various bacterial and fungal strains. This data is compiled from various research publications and serves as a guide for comparing the potency of different structural modifications.

Table 1: Antibacterial Activity of 4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogs [2]

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. typhi
4a 4-F>100>1005865
4b 4-Cl45524149
4c 4-OH16203542
4d 4-OCH₃62695563
4e 4-Br39462531
4f 4-NO₂>100>100>100>100
Ampicillin -12.5252550
Streptomycin -2512.55025

Table 2: Antifungal Activity of 4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogs [2]

Compound IDSubstituent (R)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
4a 4-F6875
4b 4-Cl4956
4c 4-OH3948
4d 4-OCH₃6572
4e 4-Br2432
4f 4-NO₂>100>100
Ketoconazole -12.525

Table 3: Antifungal and Antibacterial Activity of Schiff Bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol [3]

Compound IDSubstituent (R1)Substituent (R2)MIC (µg/mL) vs. M. gypseumMIC (µg/mL) vs. S. aureus
5b Phenyl2,4-dichloro3.93.9
5c Phenyl4-fluoro7.87.8
5e Phenyl4-chloro7.83.9
5j 2,4-dichlorophenyl2,4-dichloro15.615.6
5k 2,4-dichlorophenyl4-chloro7.87.8
5m 4-fluorophenyl2-chloro7.87.8
5q 4-fluorophenyl4-chloro7.87.8
Ketoconazole --7.8-
Streptomycin ---7.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening and evaluation of novel this compound analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare and Standardize Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Antibacterial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum and standardize it to the 0.5 McFarland turbidity standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Interpret the results based on standardized charts if available, or compare the zone sizes to those of the control antibiotic.

Disk_Diffusion_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disks Apply Compound-Impregnated Disks Inoculate_Plate->Apply_Disks Incubate_Plate Incubate Plate Apply_Disks->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results End End Interpret_Results->End Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Product Triazole This compound Analog Triazole->Enzyme Inhibition Membrane_Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane_Disruption Essential Component Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

References

The Versatility of 4-(4H-1,2,4-triazol-4-yl)aniline in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a versatile building block in the synthesis of a wide array of novel heterocyclic compounds. Its unique structure, featuring a reactive aniline moiety and a biologically active 1,2,4-triazole ring, makes it a valuable precursor for the development of new therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds derived from 4-amino-1,2,4-triazole derivatives: Schiff bases and 4-thiazolidinones. While literature specifically detailing the use of this compound is limited, the following protocols for analogous 4-amino-1,2,4-triazoles serve as a comprehensive guide for synthetic strategies.

Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in organic synthesis and are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The condensation of 4-amino-1,2,4-triazoles with various aromatic aldehydes provides a straightforward route to novel Schiff base derivatives.

General Experimental Workflow for Schiff Base Synthesis

A 4-Amino-1,2,4-triazole Derivative E Reaction Mixture A->E B Substituted Aromatic Aldehyde B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Reflux E->F Heat G Cooling & Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J Pure Schiff Base I->J

Caption: General workflow for the synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 4-(Substituted benzylidene amino)-4H-1,2,4-triazoles

This protocol is adapted from a general procedure for the synthesis of Schiff bases from symmetrical 4-amino-1,2,4-triazoles.[5]

Materials:

  • Symmetrical 4-amino-1,2,4-triazole derivative (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the 4-amino-1,2,4-triazole derivative (1 mmol) in absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 mmol).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for an appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data for Synthesized Schiff Bases

The following table summarizes the quantitative data for a series of Schiff bases synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Compound IDAr-CHO SubstituentYield (%)M.P. (°C)Reference
5c 4-Fluoro81167–169[6]
5e 4-Chloro82192–195[6]
5k 2,4-Dichloro81207–209[6]
Antimicrobial Activity of Schiff Bases

Several Schiff bases derived from 4-amino-1,2,4-triazoles have demonstrated significant antimicrobial activity.

Compound IDTest OrganismMIC (µg/mL)Reference
RO4 Candida albicans62.5[1]
36 Staphylococcus aureus0.264 mM[7]
36 Streptococcus pyogenes0.132 mM[7]

Synthesis of 4-Thiazolidinones from Schiff Bases

4-Thiazolidinones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which have attracted considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[8][9] A common and efficient method for the synthesis of 4-thiazolidinones is the cyclocondensation of Schiff bases with thioglycolic acid.

General Experimental Workflow for 4-Thiazolidinone Synthesis

A Schiff Base E Reaction Mixture A->E B Thioglycolic Acid B->E C Dry Benzene/Dioxane (Solvent) C->E D Anhydrous ZnCl2 (Catalyst) D->E F Reflux E->F Heat G Solvent Removal F->G H Purification G->H I Pure 4-Thiazolidinone H->I

Caption: General workflow for the synthesis of 4-thiazolidinones from Schiff bases.

Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-3-(4H-1,2,4-triazol-4-yl)-thiazolidin-4-ones

This protocol is based on a general procedure for the synthesis of 4-thiazolidinones from Schiff bases derived from 4-amino-1,2,4-triazoles.[10][11]

Materials:

  • Schiff base of 4-amino-1,2,4-triazole (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Dry benzene or dioxane

  • Anhydrous zinc chloride (catalytic amount)

Procedure:

  • Dissolve the Schiff base (1 mmol) in dry benzene or dioxane.

  • To this solution, add thioglycolic acid (1.2 mmol) and a catalytic amount of anhydrous zinc chloride.

  • Reflux the reaction mixture for 8-12 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Treat the resulting residue with a cold solution of sodium bicarbonate to remove unreacted thioglycolic acid.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-thiazolidinone derivative.

  • Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data for Synthesized 4-Thiazolidinones

The following table provides representative data for 4-thiazolidinone derivatives.

Compound IDStarting Schiff Base SubstituentYield (%)M.P. (°C)Reference
IVa Benzaldehyde->300[12]
IVb Syringaldehyde->300[12]

Note: Specific yield data was not provided in the reference.

Biological Activity of 4-Thiazolidinones

Many 4-thiazolidinone derivatives have been reported to exhibit a broad spectrum of biological activities.

Compound ClassBiological ActivityReference
5-ene-4-thiazolidinonesAntidiabetic (PPARγ activators)[8]
2-imino-4-thiazolidinonesAntimicrobial (UGM inhibitors)[8]
4-thiazolidinone derivativesAntibacterial, Antifungal[9]

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for novel heterocyclic compounds derived specifically from this compound are not extensively reported in the current literature. However, the general mechanisms of action for some of the parent heterocyclic systems are known. For instance, certain 4-thiazolidinone derivatives, particularly the glitazone class of antidiabetic drugs, are known to act as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[8] The antimicrobial action of some thiazolidinones has been linked to the inhibition of enzymes crucial for bacterial cell wall synthesis, such as UDP-galactopyranose mutase (UGM).[8] Due to the lack of specific data for compounds derived from this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by these novel compounds.

This compound and its parent 4-amino-1,2,4-triazole scaffold are invaluable starting materials for the synthesis of diverse and biologically active heterocyclic compounds. The straightforward and efficient protocols for the synthesis of Schiff bases and 4-thiazolidinones presented herein provide a solid foundation for the exploration of new chemical entities with therapeutic potential. The promising antimicrobial and other biological activities of these derivatives warrant further investigation into their mechanisms of action and structure-activity relationships, paving the way for the development of next-generation pharmaceuticals.

References

Application Notes and Protocols for N-Alkylation of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of 4-(4H-1,2,4-triazol-4-yl)aniline. This compound is a valuable scaffold in medicinal chemistry, and its N-alkylation allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The protocols outlined below cover classical and modern catalytic methods, offering flexibility in reagent choice and reaction conditions.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis. The resulting secondary and tertiary amines are prevalent in pharmaceuticals, agrochemicals, and functional materials. For this compound, selective alkylation of the exocyclic amino group provides access to novel compounds with potentially enhanced biological activity. Traditional methods often rely on stoichiometric amounts of harsh reagents, while modern catalytic approaches, such as the "borrowing hydrogen" strategy, offer more sustainable and atom-economical alternatives.[1] This document details protocols for direct N-alkylation with alkyl halides, reductive amination, and catalytic N-alkylation using alcohols.

Comparative Data of N-Alkylation Methods

The selection of an appropriate N-alkylation method depends on factors such as substrate scope, functional group tolerance, and desired environmental impact. The following table summarizes key quantitative data for representative N-alkylation protocols applicable to aromatic amines.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct Alkylation Alkyl Halide-K₂CO₃, NaH, Cs₂CO₃DMF, Acetonitrile25 - 806 - 2460 - 95
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃-DCM, Toluene2512 - 1670 - 90
Borrowing Hydrogen Alcohol[Ru(p-cymene)Cl₂]₂/LigandNaHToluene80 - 1102475 - 95
Visible Light Induced AlcoholNH₄Br (photocatalyst)-Hexane2512 - 4865 - 85

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60°C for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with an aldehyde via reductive amination using sodium triacetoxyborohydride.[2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq).[2]

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.[2]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[2]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

  • Separate the organic layer and extract the aqueous layer with DCM.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.[3]

Protocol 3: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol describes a sustainable method for N-alkylation using an alcohol as the alkylating agent, proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, 1-octanol)

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry toluene

  • Inert gas (Argon or Nitrogen) supply

  • Standard Schlenk line glassware

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the phosphine ligand (5 mol%) in dry toluene.

  • Add this compound (1.0 mmol) and the alcohol (1.2 mmol) to the mixture.[1]

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the stirring solution.[1]

  • Heat the reaction mixture to 110°C and maintain for 24 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS analysis.[1]

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[1]

  • Purify the residue by column chromatography to yield the pure N-alkylaniline.[1]

Visualizations

Experimental Workflow for Reductive Amination

G Reactants This compound + Aldehyde/Ketone Imine_Formation Imine Formation (in situ) Reactants->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quenching Aqueous Workup (NaHCO₃) Reduction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for N-alkylation via reductive amination.

Catalytic Cycle for Borrowing Hydrogen N-Alkylation

G cluster_cycle Catalytic Cycle Catalyst [M]-H₂ Aldehyde R-CHO Catalyst->Aldehyde Dehydrogenation Product Ar-NH-CH₂R Catalyst->Product Alcohol R-CH₂OH Alcohol->Catalyst Imine Ar-N=CHR Aldehyde->Imine + Ar-NH₂ Amine Ar-NH₂ Amine->Imine Imine->Product Hydrogenation Water H₂O Imine->Water

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

References

Application Notes and Protocols for 4-(4H-1,2,4-triazol-4-yl)aniline in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-(4H-1,2,4-triazol-4-yl)aniline in click chemistry, a class of rapid, selective, and high-yielding chemical reactions. The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable 1,2,3-triazole linkage.[1][2] This methodology is highly valuable in drug discovery, bioconjugation, and materials science for the efficient synthesis of complex molecular architectures.[3][4]

This compound serves as a versatile building block. Its aniline functional group provides a reactive handle for conversion into either an azide or an alkyne, thereby enabling its participation in CuAAC reactions. This allows for the incorporation of the 1,2,4-triazole and phenyl moieties into larger constructs, a common strategy in the development of novel therapeutic agents due to the diverse biological activities associated with triazole-containing compounds.[5]

Workflow for Utilization in Click Chemistry

The primary route for employing this compound in click chemistry involves a two-step process:

  • Functionalization: Conversion of the aniline group into a reactive azide moiety.

  • Click Reaction: Copper-catalyzed cycloaddition of the resulting azide with a terminal alkyne to form the desired 1,2,3-triazole product.

G A This compound B Diazotization & Azidation A->B Step 1: Functionalization C 4-azido-N-(4-(4H-1,2,4-triazol-4-yl)phenyl)aniline (Azide-functionalized Intermediate) B->C E Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Terminal Alkyne (e.g., Phenylacetylene) D->E F 1,4-Disubstituted 1,2,3-Triazole Product E->F Step 2: Click Reaction G cluster_0 Functionalized Building Block cluster_1 Target Biomolecule A This compound B Azide Derivative A->B Functionalization E Click Reaction (CuAAC) B->E C Protein / Peptide D Alkyne-Modified Biomolecule C->D Modification D->E F Bioconjugate E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a very low yield or no formation of my desired product. What are the possible reasons and how can I resolve this?

A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue:

  • Inert Reactants: Your starting materials, such as 4-fluoro-nitrobenzene or 4-bromoaniline and 1,2,4-triazole, may be impure or degraded. It is crucial to verify the purity of your reactants.

  • Ineffective Base: The chosen base might be too weak to effectively deprotonate the 1,2,4-triazole. While weaker bases can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often more effective. The choice of base is critical and depends on the solvent and specific reactants.

  • Moisture: The presence of water can interfere with the reaction, particularly when using moisture-sensitive reagents like sodium hydride. Ensure you are using anhydrous solvents and have a dry reaction setup.

  • Reaction Temperature: The reaction temperature may not be optimal. For the reaction between 1,2,4-triazole and 4-fluoro-nitrobenzene, stirring at room temperature for an extended period (e.g., 18 hours) is reported to be effective. For copper-catalyzed reactions, the temperature may need to be elevated.

  • Inadequate Catalyst Activity (for copper-catalyzed routes): If you are using a copper-catalyzed method (like the Ullmann condensation), the copper catalyst might be inactive. Ensure you are using a high-quality copper salt (e.g., CuI, Cu(OAc)₂) and consider the use of a ligand (e.g., L-proline, 1,10-phenanthroline) to improve catalyst performance.

Q2: My reaction is producing a mixture of isomers (1-substituted vs. 4-substituted triazole). How can I improve the regioselectivity for the desired 4-substituted product?

A2: Achieving high regioselectivity in the N-arylation of 1,2,4-triazoles is a common challenge. The arylation can occur at the N1 or N4 positions. The outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions. To favor the 4-substituted isomer:

  • Choice of Starting Materials: The nature of the reactants can influence the position of substitution.

  • Reaction Conditions: Factors such as the solvent, temperature, and the presence of specific catalysts or additives can alter the isomeric ratio. A systematic optimization of these parameters is often necessary.

Q3: I am facing difficulties in purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its polarity and potential for forming salts. Here are some common purification techniques:

  • Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of similar compounds include ethanol and methanol.

  • Column Chromatography: This technique is effective for separating the desired product from impurities. Due to the polar nature of the compound, a polar stationary phase like silica gel is typically used with a suitable mobile phase, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Acid-Base Extraction: This can be a useful technique to remove non-basic or less basic impurities. The aniline functionality allows the product to be dissolved in an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: My final product is colored. How can I remove the color?

A4: Color impurities can sometimes be removed by recrystallization, potentially with the addition of activated charcoal. However, exercise caution as activated charcoal can also adsorb the desired product. The choice of recrystallization solvent is crucial in leaving the colored impurity in the mother liquor.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Aryl-1,2,4-Triazoles

MethodCatalyst/ReagentsSolventTemperatureYield (%)Reference
Nucleophilic Aromatic SubstitutionNaHDry DMF0°C to Room Temp.~60% (for the aniline)[1]
Ullmann CondensationCu(OAc)₂·H₂ONot SpecifiedNot Specified56-93% (for related compounds)[2]
Ligand-Free Copper-Catalyzed N-arylationCuO nanoparticles, K₂CO₃DMFRoom Temp.High
Buchwald-Hartwig AminationPalladium catalyst, ligandNot SpecifiedNot SpecifiedVaries

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution and Reduction

This protocol is based on a reported synthesis of a similar compound.[1]

Step 1: Synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • To this suspension, add 1,2,4-triazole (1.0 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 4-fluoro-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add the solution of 4-fluoro-nitrobenzene dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitro compound.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the crude 4-(4-nitrophenyl)-4H-1,2,4-triazole in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenate the mixture in a hydrogenation apparatus under hydrogen gas pressure (e.g., 3 kg/cm ²).

  • Monitor the reaction until the starting material is consumed (TLC).

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction cluster_purification Purification start1 1,2,4-Triazole + NaH in DMF at 0°C react1 Add 4-Fluoro-nitrobenzene start1->react1 stir1 Stir at RT for 18h react1->stir1 workup1 Quench, Extract, Concentrate stir1->workup1 product1 Crude 4-(4-nitrophenyl)-4H-1,2,4-triazole workup1->product1 start2 Crude Nitro Compound in Methanol product1->start2 react2 Add 10% Pd/C, H₂ atmosphere start2->react2 workup2 Filter catalyst, Concentrate react2->workup2 product2 Crude this compound workup2->product2 purify Recrystallization or Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Impure/Degraded Reactants problem->cause1 cause2 Ineffective Base problem->cause2 cause3 Presence of Moisture problem->cause3 cause4 Suboptimal Temperature problem->cause4 cause5 Inactive Catalyst (if applicable) problem->cause5 sol1 Verify Reactant Purity cause1->sol1 sol2 Use a Stronger Base (e.g., NaH, K₂CO₃) cause2->sol2 sol3 Use Anhydrous Solvents & Dry Setup cause3->sol3 sol4 Optimize Reaction Temperature cause4->sol4 sol5 Use High-Quality Catalyst/Ligand cause5->sol5

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Optimizing Synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method is a multi-step synthesis. This process begins with the formation of a 4-amino-4H-1,2,4-triazole intermediate, which is then coupled with a para-substituted nitrobenzene. The synthesis concludes with the reduction of the nitro group to yield the final aniline product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters for successful synthesis include precise temperature control during cyclization and the nitro group reduction, the choice of solvent and base for the coupling reaction, and the selection of an appropriate catalyst and hydrogen source for the final reduction step. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial.

Q3: Are there any significant safety precautions to consider?

A3: Yes. Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Nitroaromatic compounds can be explosive, especially at elevated temperatures, and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area.

Troubleshooting Guides

Problem: Low yield in the synthesis of 4-amino-4H-1,2,4-triazole (Step 1)
Possible Cause Suggested Solution
Incomplete reactionEnsure the molar ratio of formic acid to hydrazine hydrate is optimized. Prolong the reaction time at the recommended temperature.
Sub-optimal temperatureMaintain a stable reaction temperature of around 150-160°C for the cyclization step. Lower temperatures can lead to incomplete reaction, while higher temperatures may cause decomposition.
Inefficient water removalEnsure efficient removal of water during the reaction, as its presence can inhibit the cyclization.
Problem: Inefficient coupling of 4-amino-4H-1,2,4-triazole with 4-fluoronitrobenzene (Step 2)
Possible Cause Suggested Solution
Insufficiently strong baseUse a strong base such as sodium hydride (NaH) to deprotonate the triazole, facilitating the nucleophilic attack.
Low reaction temperatureThe reaction may require elevated temperatures to proceed at a reasonable rate. Consider heating the reaction mixture, but monitor for potential side reactions.
Inappropriate solventA polar aprotic solvent like dimethylformamide (DMF) is generally suitable for this type of nucleophilic aromatic substitution.
Steric hindranceWhile less of an issue with 4-fluoronitrobenzene, significant steric hindrance on either reactant can slow the reaction.
Problem: Incomplete reduction of the nitro group (Step 3)
Possible Cause Suggested Solution
Catalyst poisoningEnsure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Inactive catalystUse a fresh, high-quality catalyst such as Palladium on carbon (Pd/C).
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.
Inefficient reducing agentIf using chemical reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl), ensure the correct stoichiometry and reaction conditions are used.

Experimental Protocols

Step 1: Synthesis of 4-amino-4H-1,2,4-triazole

This procedure is adapted from a known synthesis of 4-amino-1,2,4-triazole.[1]

Materials:

  • Formic acid (98-100%)

  • Hydrazine hydrate (80-100%)

  • Isopropanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, cautiously add formic acid to hydrazine hydrate in a 1:1.5 molar ratio. The reaction is exothermic.

  • Heat the mixture to 150-160°C and maintain this temperature for 4-6 hours, distilling off water as it forms.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to approximately 80°C.

  • Add isopropanol to the warm mixture to dissolve the product.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to precipitate the 4-amino-4H-1,2,4-triazole.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Parameter Value
Reaction Temperature150-160°C
Reaction Time4-6 hours
Expected Yield80-90%
Melting Point82-84°C
Step 2: Synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole

This is a representative procedure for nucleophilic aromatic substitution.

Materials:

  • 4-amino-4H-1,2,4-triazole

  • 4-fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-amino-4H-1,2,4-triazole in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This procedure describes a typical catalytic hydrogenation for the reduction of a nitro group.

Materials:

  • 4-(4-nitrophenyl)-4H-1,2,4-triazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 4-(4-nitrophenyl)-4H-1,2,4-triazole in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the desired product.

  • The product can be further purified by recrystallization.

Parameter Value
Hydrogen Pressure3-4 atm
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield>90%

Visualizations

experimental_workflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Reduction formic_acid Formic Acid step1_reaction Cyclization (150-160°C) formic_acid->step1_reaction hydrazine Hydrazine Hydrate hydrazine->step1_reaction amino_triazole 4-amino-4H-1,2,4-triazole step1_reaction->amino_triazole step2_reaction Nucleophilic Aromatic Substitution amino_triazole->step2_reaction nitrobenzene 4-Fluoronitrobenzene nitrobenzene->step2_reaction nitro_product 4-(4-nitrophenyl)-4H-1,2,4-triazole step2_reaction->nitro_product step3_reaction Reduction nitro_product->step3_reaction hydrogen H₂ / Pd/C hydrogen->step3_reaction final_product This compound step3_reaction->final_product

Caption: Synthetic workflow for this compound.

reaction_mechanism cluster_coupling Step 2: Nucleophilic Aromatic Substitution Mechanism triazole_anion Deprotonated 4-amino-4H-1,2,4-triazole meisenheimer Meisenheimer Complex (Intermediate) triazole_anion->meisenheimer Nucleophilic Attack fluoronitrobenzene 4-Fluoronitrobenzene fluoronitrobenzene->meisenheimer nitro_product 4-(4-nitrophenyl)-4H-1,2,4-triazole meisenheimer->nitro_product Loss of Leaving Group fluoride Fluoride ion meisenheimer->fluoride

Caption: Mechanism for the nucleophilic aromatic substitution step.

troubleshooting_tree cluster_step1_solutions cluster_step2_solutions cluster_step3_solutions start Low Product Yield step_check Which step has low yield? start->step_check step1 Step 1: Triazole Formation step_check->step1 Step 1 step2 Step 2: Coupling step_check->step2 Step 2 step3 Step 3: Reduction step_check->step3 Step 3 sol1a Check reaction temperature (150-160°C) step1->sol1a Incomplete Reaction? sol1b Ensure efficient water removal step1->sol1b Incomplete Reaction? sol1c Verify reactant ratios step1->sol1c Incorrect Stoichiometry? sol2a Use a stronger base (e.g., NaH) step2->sol2a No Reaction? sol2b Increase reaction temperature step2->sol2b Slow Reaction? sol2c Ensure anhydrous conditions step2->sol2c Low Yield? sol3a Use fresh catalyst step3->sol3a Slow/No Reaction? sol3b Increase H₂ pressure step3->sol3b Incomplete Reaction? sol3c Check for catalyst poisons step3->sol3c Reaction Stalled?

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(4H-1,2,4-triazol-4-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue with polar compounds. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation level.

  • Slow Cooling: Cool the solution slowly. Allow it to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often promotes oiling.

  • Solvent System Modification: The polarity of the solvent may not be ideal. Try a solvent mixture. For instance, if you are using a highly polar solvent, add a less polar co-solvent.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: The recovery of my compound after recrystallization is very low. How can I improve the yield?

A2: Low recovery can result from several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the compound crystallizes too early, for example, in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Column Chromatography Issues

Q3: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?

A3: Streaking of basic compounds like anilines on silica gel is common due to strong interactions with the acidic silanol groups. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a base to your eluent system, such as 0.5-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent mixture containing a base to deactivate the stationary phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

Q4: I am not able to separate my compound from a polar impurity. What can I do?

A4: Improving separation of polar compounds can be challenging. Here are some approaches:

  • Optimize the Solvent System: Carefully adjust the polarity of your eluent. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) can improve separation.

  • Try a Different Solvent System: Sometimes, changing the solvents completely can alter the selectivity. For example, consider using a system with ethyl acetate and methanol.

  • Alternative Chromatography Modes: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.

Frequently Asked Questions (FAQs)

General Purification

Q1: What is the most common method for purifying crude this compound?

A1: For routine purification of moderate to high purity crude material, recrystallization is often the most straightforward and scalable method. For mixtures containing impurities with similar solubility profiles, column chromatography is the preferred technique.

Recrystallization

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on data for the closely related isomer, 4-(1,2,4-triazol-1-yl)aniline, ethanol is a good starting solvent for recrystallization.[1] Methanol and isopropanol have also been used for similar 4-amino-1,2,4-triazole derivatives and can be considered.

Column Chromatography & TLC

Q3: What is a recommended mobile phase for Thin Layer Chromatography (TLC) analysis of this compound?

A3: A good starting point for a TLC mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A ratio of 95:5 DCM:MeOH can be a starting point. Adding 0.5-1% triethylamine (TEA) to the mobile phase can help to reduce streaking. The polarity can be adjusted by increasing the percentage of methanol for lower Rf values or decreasing it for higher Rf values.

Q4: How can I visualize this compound on a TLC plate?

A4: Due to the aromatic nature of the compound, it should be visible under UV light at 254 nm as a dark spot on a fluorescent background.[2] Additionally, general purpose stains like potassium permanganate or iodine can be used for visualization.

Potential Impurities

Q5: What are the likely impurities I might encounter in a typical synthesis of this compound?

A5: A common synthetic route to 4-substituted-1,2,4-triazoles involves the reaction of a hydrazide with a suitable cyclizing agent. For this compound, which can be synthesized from 4-aminobenzohydrazide, potential impurities include:

  • Unreacted 4-aminobenzohydrazide: This is a polar starting material that may persist if the reaction is incomplete.

  • Incompletely cyclized intermediates: Depending on the synthetic route, open-chain intermediates may be present.

  • Side-products: Dimerization or rearrangement products of the starting materials or intermediates can sometimes form under the reaction conditions.

Data Presentation

Purification TechniqueKey ParametersRecommended Values/ConditionsNotes
Recrystallization SolventEthanol, Methanol, or IsopropanolEthanol is a good starting point based on similar compounds.[1]
CoolingSlow cooling to room temperature, then ice bathPrevents "oiling out".
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile PhaseDichloromethane/Methanol with TriethylamineStart with 95:5 DCM:MeOH + 1% TEA. Adjust polarity as needed.
GradientIsocratic or shallow gradientA shallow gradient of increasing methanol can improve separation.
Thin Layer Chromatography Stationary PhaseSilica gel plates with fluorescent indicator (F254)Allows for UV visualization.
Mobile PhaseDichloromethane/Methanol with TriethylamineSimilar to column chromatography; e.g., 90:10 DCM:MeOH + 1% TEA.
VisualizationUV light (254 nm), Potassium Permanganate stain, or IodineUV is the primary non-destructive method.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Minimal Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry tlc_analysis TLC Analysis for Solvent System pack_column Pack Column with Silica Gel tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: Experimental Workflows for Purification.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered oiling_out Compound Oils Out start->oiling_out streaking Streaking on Column/TLC start->streaking low_recovery Low Recovery start->low_recovery slow_cooling Slow Down Cooling oiling_out->slow_cooling adjust_solvent Adjust Solvent Concentration/Polarity oiling_out->adjust_solvent add_base Add Base to Eluent (e.g., TEA) streaking->add_base deactivate_silica Deactivate Silica streaking->deactivate_silica use_min_solvent Use Minimal Hot Solvent low_recovery->use_min_solvent cold_wash Wash with Ice-Cold Solvent low_recovery->cold_wash

Caption: Troubleshooting Logic for Common Purification Issues.

References

Technical Support Center: Crystallization of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-(4H-1,2,4-triazol-4-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" during crystallization and not forming a solid. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with aromatic amines. This typically occurs when the solution is too supersaturated or the melting point of the solid is below the temperature of the solution. Here are several strategies to address this:

  • Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.

  • Slow Down the Cooling Process: Rapid cooling encourages the formation of oils. Allow the solution to cool gradually to room temperature, and then transfer it to a cooler environment like a refrigerator or an ice bath.

  • Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the supersaturated solution can induce crystallization and prevent oiling out.

  • Solvent Selection: The choice of solvent is critical. Experiment with different solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). This can promote crystallization over oiling.

  • pH Adjustment: For amines, converting the freebase to a salt by adding a suitable acid can significantly alter its solubility and improve its crystallization behavior.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If you suspect this is the case, you can try to carefully evaporate some of the solvent and cool the solution again to see if more crystals form.

  • Premature Crystallization: If crystals form too quickly in a hot solution, impurities can get trapped, and the overall yield of pure compound might be low after filtration. Ensure the compound is fully dissolved at an elevated temperature before cooling.

  • Incomplete Precipitation: The compound may be more soluble in the chosen solvent than anticipated. Consider using a different solvent or an anti-solvent to reduce its solubility upon cooling.

Q3: My compound crystallizes too quickly, forming fine needles or powder. How can I obtain larger crystals?

A3: Rapid crystallization often leads to smaller crystals and can trap impurities. To encourage the growth of larger, purer crystals:

  • Slower Cooling: As with preventing oiling out, a slower cooling rate is key. Insulating the flask can help slow down the cooling process.

  • Use Less Supersaturation: Add a little more solvent than the minimum required to dissolve the compound at high temperature. This will slow down the onset of crystallization.

  • Reduce Nucleation Sites: Ensure your crystallization vessel is clean and free from scratches that can act as nucleation sites.

Q4: What are the best solvents for crystallizing this compound?

Data Presentation: Suggested Solvents for Crystallization Screening

Solvent ClassSpecific SolventObservations from Related Compounds
AlcoholsEthanolA related isomer, 4-(1,2,4-triazol-1-yl)aniline, was successfully recrystallized from ethanol to yield yellow blocks.[1]
IsopropanolUsed for the recrystallization of the parent compound, 4-amino-1,2,4-triazole.[2]
MethanolMentioned as a solvent for a derivative of 4-amino-4H-1,2,4-triazole.[3]
Aprotic PolarDimethylformamide (DMF)Used for the crystallization of a triazole derivative.[4]
AqueousWaterThe parent compound, 1,2,4-triazole, is soluble in water, and its solubility increases with temperature.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., from Ethanol)

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or a hot alcohol) at an elevated temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, e.g., water or a non-polar organic solvent) dropwise to the hot solution until you observe slight turbidity (cloudiness).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

TroubleshootingCrystallization start Start: Crude Solid dissolve Dissolve in Hot Solvent start->dissolve end_success Pure Crystals end_fail Re-evaluate Strategy cool Cool Solution dissolve->cool observe Observe Outcome cool->observe observe->end_success Good Crystals Form oil_out Issue: Oiling Out observe->oil_out Liquid Droplets Appear no_crystals Issue: No Crystals Form observe->no_crystals Solution Remains Clear low_yield Issue: Low Yield / Impure observe->low_yield Fine Powder / Discolored Solid solution_oil 1. Reheat & Add More Solvent 2. Cool Slowly 3. Use Seed Crystal oil_out->solution_oil solution_no_xtal 1. Evaporate Some Solvent 2. Add Anti-Solvent 3. Scratch Flask no_crystals->solution_no_xtal solution_yield 1. Slower Cooling 2. Change Solvent System 3. Check for Impurities low_yield->solution_yield solution_oil->end_fail If persists solution_oil->dissolve solution_no_xtal->end_fail If persists solution_no_xtal->cool solution_yield->end_fail If persists solution_yield->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

"identification of byproducts in 4-(4H-1,2,4-triazol-4-yl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Reaction: The reaction may not have gone to completion.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature cautiously, as excessive heat can lead to decomposition.
Suboptimal Reaction Conditions: Incorrect stoichiometry, solvent, or temperature can hinder the reaction.- Ensure accurate molar ratios of reactants. - Use a high-boiling point, polar aprotic solvent like DMF or DMSO. - Optimize the reaction temperature; classical methods like the Pellizzari reaction often require high temperatures (150-200 °C).
Formation of Side Products: Competing side reactions can consume starting materials.- Identify the major byproducts using LC-MS and NMR to understand the side reactions. - Adjust reaction conditions to disfavor byproduct formation (e.g., lower temperature, different catalyst).
Product Degradation: The desired product might be unstable under the reaction conditions.- Attempt the synthesis at a lower temperature for a longer duration. - Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids or bases if the product is sensitive).

Problem 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Probable Cause Identification & Mitigation
Isomeric Byproduct: 4-(1H-1,2,4-triazol-1-yl)aniline is a common isomer.Formation of the 1-substituted triazole isomer is a known side reaction in many 1,2,4-triazole syntheses.- Identification: Use HPLC-MS; the isomers will have the same mass but different retention times. 1H NMR spectroscopy can also distinguish between the isomers based on the chemical shifts of the triazole and aniline protons. - Mitigation: The choice of synthetic route is critical. The Einhorn-Brunner reaction, for instance, can yield isomeric mixtures. Carefully select precursors that favor the formation of the 4-substituted product. Purification can be achieved by column chromatography or fractional crystallization.
Unreacted Starting Materials: Presence of 4-aminobenzohydrazide, formamide, or other precursors.Incomplete reaction or inefficient purification.- Identification: Compare the HPLC retention times and NMR signals of the crude product with authentic standards of the starting materials. - Mitigation: Drive the reaction to completion by optimizing reaction time and temperature. Improve purification by recrystallization or column chromatography.
Partially Cyclized Intermediates: Such as N-formyl-4-aminobenzohydrazide.Insufficient energy (heat) or reaction time for the final cyclization and dehydration step.- Identification: LC-MS will show a mass corresponding to the intermediate. NMR will show characteristic signals of the open-chain structure. - Mitigation: Increase the reaction temperature or prolong the reaction time to ensure complete cyclization.
Other Heterocyclic Byproducts: e.g., 1,3,4-oxadiazoles or 1,3,4-thiadiazoles (if using sulfur-containing reagents).Alternative cyclization pathways of the intermediate.- Identification: Mass spectrometry will reveal unexpected molecular weights. NMR spectroscopy will show distinct chemical shifts and coupling patterns characteristic of these different heterocyclic rings. - Mitigation: Strictly control the reaction conditions and the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproduct is the isomeric 4-(1H-1,2,4-triazol-1-yl)aniline. Other common impurities include unreacted starting materials (e.g., 4-aminobenzohydrazide, formamide), partially cyclized intermediates, and potentially other heterocyclic systems like oxadiazoles if reaction conditions are not optimal.

Q2: How can I distinguish between the this compound and its 1H-isomer?

The two isomers can be differentiated using chromatographic and spectroscopic methods:

  • HPLC: The two isomers will have different retention times on a reverse-phase column.

  • NMR Spectroscopy: 1H NMR is particularly useful. The chemical shifts of the protons on the triazole ring and the aniline ring will be different for the two isomers due to the different electronic environments.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of techniques is recommended:

  • TLC: For rapid, qualitative monitoring of the reaction progress.

  • HPLC-UV/MS: For quantitative analysis of the reaction mixture, determination of product purity, and identification of byproducts by their retention times and mass-to-charge ratios.

  • NMR Spectroscopy (1H and 13C): For unambiguous structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.

Q4: My NMR spectrum shows broad or distorted signals. What could be the cause?

If a copper catalyst was used in the synthesis (common in some triazole formations), trace amounts of paramagnetic copper(II) ions can remain in the sample, leading to significant broadening of NMR signals. To resolve this, purify the sample further by washing with a chelating agent like EDTA, or by thorough column chromatography.

Data Presentation

Table 1: Hypothetical HPLC-MS Data for a Crude Reaction Mixture

Peak No.Retention Time (min)[M+H]+Probable Identity
13.5152.074-Aminobenzohydrazide (Starting Material)
25.8161.18This compound (Product)
36.5161.184-(1H-1,2,4-triazol-1-yl)aniline (Isomeric Byproduct)
44.2180.08N-formyl-4-aminobenzohydrazide (Intermediate)

Experimental Protocols

Protocol 1: Synthesis of this compound via Pellizzari-type Reaction

This protocol is a representative method and may require optimization.

  • Materials: 4-aminobenzohydrazide, Formamide, High-boiling point solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzohydrazide (1 equivalent) and formamide (1.5-2 equivalents).

    • Add DMF as a solvent.

    • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Analysis of Reaction Mixture

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Monitor the chromatogram for peaks corresponding to the starting materials, product, and byproducts.

Mandatory Visualization

Synthesis_and_Byproducts SM1 4-Aminobenzohydrazide Conditions High Temperature (e.g., 150-160°C) SM1->Conditions SM2 Formamide SM2->Conditions Product This compound Conditions->Product Desired Pathway Byproduct1 4-(1H-1,2,4-triazol-1-yl)aniline (Isomer) Conditions->Byproduct1 Side Reaction (Isomerization) Byproduct2 Unreacted Starting Materials Conditions->Byproduct2 Incomplete Reaction Byproduct3 Partially Cyclized Intermediate Conditions->Byproduct3 Incomplete Cyclization

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Crude Mixture (HPLC-MS, NMR) start->analysis decide_isomer Isomeric Byproduct Detected? analysis->decide_isomer decide_sm Unreacted Starting Material Detected? decide_isomer->decide_sm No solution_isomer Optimize Synthetic Route & Purify (Chromatography) decide_isomer->solution_isomer Yes decide_intermediate Intermediate Detected? decide_sm->decide_intermediate No solution_sm Increase Reaction Time or Temperature decide_sm->solution_sm Yes solution_intermediate Increase Temperature or Prolong Reaction decide_intermediate->solution_intermediate Yes end_node Pure Product (Improved Yield) decide_intermediate->end_node No solution_isomer->end_node solution_sm->end_node solution_intermediate->end_node

Caption: Troubleshooting decision tree for synthesis issues.

Analytical_Workflow start Crude Reaction Mixture tlc TLC Analysis (Qualitative Check) start->tlc hplc_ms HPLC-MS Analysis (Quantitative & Mass ID) start->hplc_ms nmr NMR Spectroscopy (Structure Confirmation) hplc_ms->nmr purification Purification (Recrystallization or Chromatography) nmr->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for product analysis.

Technical Support Center: Synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline. Our aim is to facilitate a higher yield and purity of the final product by addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My yield of 4-amino-4H-1,2,4-triazole, the precursor, is consistently low. What are the common pitfalls?

A1: Low yields in the synthesis of 4-amino-4H-1,2,4-triazole from hydrazine and formic acid are often traced back to several key factors:

  • Incomplete Reaction: The cyclization reaction requires sufficient time and temperature to go to completion. Ensure that the reaction is refluxed for the recommended duration and that the temperature is maintained.

  • Water Removal: Efficient removal of water formed during the reaction is crucial to drive the equilibrium towards product formation. Use of a Dean-Stark trap or carrying out the reaction at a temperature that allows for water distillation is recommended.

  • Purity of Reagents: The purity of hydrazine hydrate and formic acid can significantly impact the reaction outcome. Use of high-purity reagents is advised.

  • Catalyst Efficiency: When using a solid acid catalyst like Amberlyst 15, ensure it is properly activated and not deactivated from previous use.

Q2: I am observing the formation of multiple isomers during the N-arylation step. How can I improve the regioselectivity for the N4-position?

A2: The N-arylation of 4-amino-4H-1,2,4-triazole can potentially occur at N1, N2, or the desired N4 position. Achieving high regioselectivity is a common challenge. Here are some strategies to favor N4-arylation:

  • Choice of Base: The strength and steric bulk of the base can influence the site of deprotonation and subsequent arylation. Strong, non-nucleophilic bases are often preferred.

  • Solvent Effects: The polarity of the solvent can affect the reactivity of the different nitrogen atoms in the triazole ring. Experimenting with different solvents (e.g., DMF, DMSO, NMP) can help optimize regioselectivity.

  • Reaction Temperature: Temperature can play a critical role in controlling the kinetic versus thermodynamic product distribution. A systematic study of the reaction temperature may be necessary.

  • Nature of the Arylating Agent: The reactivity of the aryl halide (F, Cl, Br, I) can influence the reaction pathway. While more reactive halides may lead to faster reactions, they might also result in lower selectivity.

Q3: The final reduction of the nitro group to an amine is incomplete or results in side products. What can I do to improve this step?

A3: The reduction of the intermediate 4-(4-nitrophenyl)-4H-1,2,4-triazole can be challenging. Common issues and their solutions include:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities. Ensure the starting material is pure and use a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure is essential for complete reduction.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be effective alternatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 4-amino-4H-1,2,4-triazole?

A1: With optimized conditions, particularly using an insoluble polymer-based acid catalyst, yields of 4-amino-4H-1,2,4-triazole can be quite high, often in the range of 85-91%.[1]

Q2: What is a reasonable expected yield for the N-arylation of a triazole with a fluoronitrobenzene followed by reduction?

A2: For the analogous synthesis of 4-(1,2,4-triazol-1-yl)aniline, a yield of 60% has been reported for the two-step process of N-arylation followed by reduction.[2] A similar yield might be expected for the 4-yl isomer, though optimization would be necessary.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol.[2] If isomeric impurities are present, column chromatography on silica gel may be necessary.

Q4: Are there any safety precautions I should be aware of?

A4: Hydrazine and its derivatives are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving hydrogen gas under pressure should be conducted behind a safety shield.

Data Presentation

Table 1: Comparison of Synthetic Methods for 4-amino-4H-1,2,4-triazole

MethodReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Classical SynthesisEthyl formate, 85% Hydrazine hydrateNoneUp to 200Not specified65-71[3]
Improved Method with Acid Catalyst91% Formic acid, 100% Hydrazine hydrateAmberlyst 15 resin150691[3]
Deficiency of Formic Acid Method96% Formic acid, 99.5% Hydrazine hydrateNoneUp to 1707>99 (purity)[1]

Table 2: Expected Yields for N-Arylation and Reduction Steps (Analogous Syntheses)

Reaction StepReactantsSolventCatalystTemperature (°C)Yield (%)Reference
N-Arylation of 1,2,4-triazole1,2,4-triazole, 4-fluoronitrobenzene, NaHDry DMFNoneRoom Temperature-[2]
Reduction of Nitro Intermediate4-(1H-1,2,4-triazol-1-yl)nitrobenzene, H₂Methanol10% Pd/CRoom Temperature60 (overall)[2]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-4H-1,2,4-triazole[3]
  • To a reaction flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g).

  • Slowly add 91% formic acid (357.3 g, 7.05 mol) at a rate that maintains the reaction temperature at or below 105°C.

  • After the addition is complete, heat the mixture to distill off water until the reaction temperature reaches 150°C.

  • Maintain the reaction at 150°C for 6 hours.

  • Cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.

  • Filter the hot solution to remove the resin.

  • Allow the filtrate to cool to precipitate the product.

  • Collect the crystals by filtration, wash with cold isopropanol, and dry to obtain 4-amino-4H-1,2,4-triazole.

Protocol 2: Synthesis of this compound (Proposed Method based on Analogy)

Step A: Synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole

  • In a dry flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.

  • Add 4-amino-4H-1,2,4-triazole (1.0 eq) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step B: Reduction to this compound

  • Dissolve the 4-(4-nitrophenyl)-4H-1,2,4-triazole intermediate from Step A in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen gas (3-4 atm) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Hydrazine Hydrazine Hydrate Cyclization Cyclization Hydrazine->Cyclization FormicAcid Formic Acid FormicAcid->Cyclization Precursor 4-amino-4H-1,2,4-triazole N_Arylation N-Arylation Precursor->N_Arylation Cyclization->Precursor Yield: ~91% ArylHalide 1-Fluoro-4-nitrobenzene ArylHalide->N_Arylation FinalProduct This compound NitroIntermediate 4-(4-nitrophenyl)-4H-1,2,4-triazole Reduction Reduction NitroIntermediate->Reduction H2, Pd/C N_Arylation->NitroIntermediate Reduction->FinalProduct Expected Yield: ~60% (overall)

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ImpureReagents Impure Reagents LowYield->ImpureReagents PoorRegioselectivity Poor Regioselectivity LowYield->PoorRegioselectivity CatalystDeactivation Catalyst Deactivation LowYield->CatalystDeactivation OptimizeConditions Optimize Time/Temp. IncompleteReaction->OptimizeConditions CheckPurity Verify Reagent Purity ImpureReagents->CheckPurity ModifySystem Modify Base/Solvent PoorRegioselectivity->ModifySystem FreshCatalyst Use Fresh Catalyst CatalystDeactivation->FreshCatalyst

References

Technical Support Center: Scale-Up Synthesis of 4-(4H-1,2,4-Triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4H-1,2,4-Triazol-4-yl)aniline.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis. The most common synthetic route involves the cyclization of a phenylhydrazine derivative with a formic acid equivalent.

Category 1: Reaction Initiation & Progression

Q1: The reaction fails to initiate or proceeds very slowly at a larger scale, despite success in the lab.

A1: This is a common scale-up challenge related to mass and heat transfer.

  • Inadequate Mixing: Ensure the reactor's agitation system (e.g., mechanical stirrer) is sufficient to maintain a homogeneous mixture, especially if solids are present. Dead zones in large reactors can prevent reactants from coming into contact.

  • Poor Heat Transfer: Large volumes have a lower surface-area-to-volume ratio, making heating less efficient. Verify that the internal reaction temperature is reaching the target specified in the protocol. Localized cold spots can significantly slow down the reaction rate.

  • Reagent Purity: Impurities in starting materials or solvents, which may be negligible at the lab scale, can have a significant impact on larger batches by inhibiting the reaction or deactivating catalysts. Ensure all reagents are of appropriate quality for scale-up.

Q2: My reaction is generating significant amounts of a dark, tar-like substance.

A2: Dark coloration and tar formation often indicate decomposition of starting materials or products due to excessive temperatures or prolonged reaction times.

  • Thermal Control: Exothermic reactions can lead to temperature spikes in large reactors if not managed properly. Monitor the internal temperature closely and ensure the cooling system is adequate.

  • Controlled Reagent Addition: For highly exothermic steps, such as the addition of formic acid to a hydrazine derivative, use a controlled addition funnel or pump to manage the rate of addition and prevent thermal runaway.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC) and proceed with the work-up once the reaction is complete.

Category 2: Product Isolation & Purification

Q3: I'm experiencing low yield after crystallization.

A3: Low crystallization yield can be due to several factors.

  • Solubility: The product may be more soluble in the chosen solvent system at the larger volume used for scale-up.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: Reduce the volume of the filtrate to see if more product crystallizes out.

    • Anti-Solvent Addition: Consider the controlled addition of a miscible "anti-solvent" (a solvent in which the product is insoluble) to induce further precipitation.

    • Cooling Profile: A slow, controlled cooling process is often crucial for maximizing crystal growth and yield. Crash-cooling can lead to fine powders that are difficult to filter and may trap impurities.

Q4: The isolated product has a persistent color or fails to meet purity specifications.

A4: Impurities formed during the reaction are likely co-precipitating with the product.

  • Recrystallization: Perform a recrystallization from a suitable solvent system. It may be necessary to screen several solvents to find one that effectively separates the product from the impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution before filtration (during recrystallization) can help remove colored impurities.

  • Washing: Ensure the filtered product is washed thoroughly with a cold, appropriate solvent to remove residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered:

  • Pellizzari-type Reaction: This is a classic and direct method involving the reaction of 4-aminophenylhydrazine with formic acid or a derivative. The reaction is typically heated to drive the cyclization and remove water.

  • Multi-step Synthesis from N-Aryl-Formamide: This involves the formation of an N-(4-aminophenyl)formamide intermediate, which is then cyclized with a hydrazine source. This can sometimes offer better control over by-product formation.

Q2: What are the major safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Thermal Runaway: The reaction between hydrazines and formic acid can be exothermic. Proper temperature monitoring and control are critical to prevent a runaway reaction.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, grounding, and handling procedures to prevent fires or explosions.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively tracking the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

  • Purity Analysis: Final product purity should be assessed by HPLC and confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry.

Experimental Protocols

Protocol 1: Pellizzari-Type Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized for specific equipment and scale.

Step 1: Reaction Setup

  • Charge a suitable reactor with 4-aminophenylhydrazine hydrochloride (1.0 eq).

  • Add an excess of formic acid (5-10 eq).

  • Equip the reactor with a mechanical stirrer, thermometer, and a distillation head to remove water.

Step 2: Reaction

  • Slowly heat the mixture with vigorous stirring to 120-140 °C.

  • Water will begin to distill off as the reaction proceeds.

  • Maintain the temperature and monitor the reaction by HPLC until the starting material is consumed (typically 4-8 hours).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully and slowly quench the excess formic acid by adding the reaction mixture to a stirred vessel of cold water or a basic solution (e.g., sodium bicarbonate solution).

  • The product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the filter cake thoroughly with water.

  • Dry the product under vacuum at 50-60 °C.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to achieve the desired purity.

Data Summary

The following table summarizes typical reaction parameters. Note that yields are highly dependent on scale and optimization.

ParameterValueNotes
Reactant Ratio 1.0 eq 4-aminophenylhydrazineExcess formic acid acts as both reagent and solvent.
5-10 eq Formic Acid
Temperature 120-140 °CEssential for driving the cyclization and removing water.
Reaction Time 4-8 hoursMonitor by HPLC to determine completion.
Typical Yield (Crude) 70-85%Varies with scale and reaction efficiency.
Purification Method RecrystallizationEthanol or Ethanol/Water is commonly effective.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification charge_reagents Charge Reactor: - 4-Aminophenylhydrazine - Formic Acid heat_react Heat to 120-140 °C (Remove Water) charge_reagents->heat_react monitor Monitor by HPLC heat_react->monitor cool_down Cool Reaction monitor->cool_down Reaction Complete quench Quench in Water/Base cool_down->quench precipitate Precipitate Product quench->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize from Ethanol/Water filter_dry->recrystallize final_product Final Product: This compound recrystallize->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Was reaction driven to completion? (Check HPLC) start->check_completion check_temp Was internal temperature >120°C? check_completion->check_temp No check_isolation Was product lost during work-up? check_completion->check_isolation Yes check_water Was water effectively removed? check_temp->check_water No check_purity Check starting material purity. check_temp->check_purity Yes end_good Problem Identified check_water->end_good check_purity->end_good check_mother_liquor Analyze mother liquor for product. check_isolation->check_mother_liquor check_mother_liquor->check_purity No Product Found (Suspect Side Reaction) optimize_cryst Optimize crystallization solvent/temperature. check_mother_liquor->optimize_cryst Product Found optimize_cryst->end_good

Technical Support Center: 4-(4H-1,2,4-triazol-4-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(4H-1,2,4-triazol-4-yl)aniline and its derivatives. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

Q2: How does pH affect the stability of these compounds?

A2: The pH of a solution can significantly impact the stability of aromatic amines. In strongly acidic or alkaline conditions, the degradation of aniline derivatives can be accelerated.[6][7][8] For instance, effective degradation of some aniline derivatives has been observed in alkaline conditions.[6] It is crucial to maintain a suitable pH to prevent hydrolysis or other pH-dependent degradation pathways. The protonation state of the aniline nitrogen is pH-dependent, which can influence its reactivity and degradation profile.

Q3: Are these compounds sensitive to light?

A3: Yes, aromatic amines are often sensitive to light. Exposure to UV or even ambient light can initiate photodegradation, leading to the formation of colored byproducts and loss of potency.[6][9] It is recommended to store and handle these compounds in amber vials or under light-protected conditions.

Q4: What is the expected thermal stability of this compound?

Q5: What are the likely degradation products?

A5: Degradation of the aniline moiety can lead to oxidation products such as nitrosobenzene, nitrobenzene, and azobenzene, as well as polymeric materials.[2][3][12][13] Photodegradation may produce hydroxylated and carbonylated products.[14] The triazole ring is generally robust, but under harsh conditions, ring cleavage could occur, though this is less common.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the compound (e.g., turning brown or yellow) Oxidation of the aniline moiety.[1]- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to air and light.- Use freshly opened containers for sensitive experiments.- Consider using antioxidants if compatible with the experimental setup.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Degradation of the compound due to improper storage or handling.- Review storage conditions (temperature, light exposure).- Check the pH of the solvent or solution.- Analyze a freshly prepared sample from a new stock bottle.- Perform forced degradation studies to identify potential degradation products.
Low assay values or loss of activity Significant degradation has occurred.- Re-evaluate the entire experimental workflow for potential sources of degradation (e.g., high temperature, incompatible solvents, extreme pH).- Confirm the purity of the starting material.- Implement stricter storage and handling protocols.
Inconsistent experimental results Variable stability of the compound under slightly different conditions.- Standardize all experimental parameters, including solvent preparation, pH, temperature, and light exposure.- Prepare fresh solutions for each experiment.- Monitor for any changes in the physical appearance of the compound or solutions.

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in the public domain. However, data for related compounds can provide an estimation of stability.

Table 1: Stability of Related Aromatic Amines and Triazole Derivatives under Various Conditions

Compound ClassConditionObservationReference
Aromatic AminesStorage at ~20 °C (in urine)Reduced recovery over a 10-day period.[11]
Aromatic AminesStorage at 4 °C, 10 °C, -20 °C, -70 °C (in urine)Stable for at least 10 days.[11]
Triazole Fungicides (in water, 25 °C)pH 4.0, 7.0, 9.0Hydrolysis half-lives ranged from 120 to 257 days.[15]
Triazole Fungicides (in water)PhotolysisHalf-lives ranged from 0.68 to 9.30 hours.[15]

Note: This data is for representative compounds and should be used as a general guide. Specific stability testing for this compound is recommended.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[16][17][18][19]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same temperature and time point procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at various time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with the control (time zero) sample to identify degradation products and quantify the loss of the parent compound.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., discoloration, new peaks) check_storage Review Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_solution Examine Solution Parameters (pH, Solvent, Age) start->check_solution improper_storage Improper Storage check_storage->improper_storage solution_issue Solution Instability check_solution->solution_issue implement_controls Implement Corrective Actions: - Store at low temp, protected from light - Use inert atmosphere improper_storage->implement_controls Yes reanalyze Re-analyze Sample improper_storage->reanalyze No adjust_solution Implement Corrective Actions: - Buffer solution to optimal pH - Use fresh, high-purity solvents - Prepare solutions fresh solution_issue->adjust_solution Yes solution_issue->reanalyze No implement_controls->reanalyze adjust_solution->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved further_investigation Further Investigation Needed (Forced Degradation Studies) reanalyze->further_investigation Problem Persists

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound nitroso Nitroso Derivative parent->nitroso [O] azo Azo Dimer parent->azo [O] polymers Polymeric Impurities parent->polymers [O] hydroxylated Hydroxylated Products parent->hydroxylated hv nitro Nitro Derivative nitroso->nitro [O] ring_opening Ring-Opened Products hydroxylated->ring_opening hv

Caption: Potential degradation pathways.

References

"avoiding side reactions in the derivatization of 4-(4H-1,2,4-triazol-4-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the derivatization of 4-(4H-1,2,4-triazol-4-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acylation, alkylation, and sulfonylation of this compound.

Acylation Reactions

Problem 1: Low yield of the desired N-acylated product.

Potential CauseSuggested Solution
Insufficiently reactive acylating agent. Use a more reactive acylating agent such as an acyl chloride or anhydride instead of a carboxylic acid.
Deactivation of the aniline by acidic conditions. Perform the reaction in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any generated acid.
Poor solubility of starting material. Select a suitable aprotic solvent such as DMF, DMAc, or NMP to ensure all reactants are in solution.
Steric hindrance from the triazole group. Consider using a less bulky acylating agent or a more potent catalyst.

Problem 2: Formation of a diacylated byproduct.

Potential CauseSuggested Solution
Excessive amount of acylating agent. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Highly reactive acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low concentration.

Problem 3: Acylation on the triazole ring.

Potential CauseSuggested Solution
High reactivity of the triazole nitrogens. Protect the aniline nitrogen with a suitable protecting group (e.g., Boc) before acylation. This directs the acylation to the desired position.
Harsh reaction conditions. Employ milder reaction conditions, including lower temperatures and less reactive acylating agents where feasible.
Alkylation Reactions

Problem 1: Formation of polyalkylated products (secondary, tertiary amines, and quaternary ammonium salts).

Potential CauseSuggested Solution
Excess alkylating agent. Use a controlled amount of the alkylating agent. For mono-alkylation, a 1:1 stoichiometry is recommended.
High reactivity of the primary and secondary amine products. The initially formed mono-alkylated product is often more nucleophilic than the starting aniline. To favor mono-alkylation, use a large excess of the aniline starting material.
Prolonged reaction time or high temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. Lowering the reaction temperature can also help control the reaction rate.

Problem 2: N-alkylation versus C-alkylation on the aniline ring.

Potential CauseSuggested Solution
Use of strong electrophiles and harsh conditions. Employ milder alkylating agents and reaction conditions.
Presence of a Lewis acid catalyst. Avoid Lewis acids which can promote Friedel-Crafts type alkylation on the aromatic ring.

Problem 3: Alkylation on the triazole ring.

Potential CauseSuggested Solution
Nucleophilicity of the triazole nitrogens. The nitrogens of the 1,2,4-triazole ring are nucleophilic and can compete with the aniline nitrogen for the alkylating agent.
Reaction conditions favoring triazole alkylation. The choice of base and solvent can influence the site of alkylation. A systematic screening of conditions may be necessary to optimize for N-alkylation of the aniline.
Sulfonylation Reactions

Problem 1: Low conversion to the N-sulfonylated product.

Potential CauseSuggested Solution
Low reactivity of the sulfonylating agent. Use a more reactive sulfonyl chloride in the presence of a base like pyridine.
Steric hindrance. The bulky triazole group may hinder the approach of the sulfonylating agent. Using a less sterically demanding sulfonyl chloride may improve yields.

Problem 2: C-Sulfonylation on the aniline ring as a side reaction.

Potential CauseSuggested Solution
Reaction conditions promoting electrophilic aromatic substitution. Avoid strong Lewis acids. The reaction is typically performed under basic conditions (e.g., pyridine) which favors N-sulfonylation.
High reaction temperatures. Conduct the reaction at or below room temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Should I protect the aniline nitrogen before derivatization?

A1: Protecting the aniline nitrogen is a highly recommended strategy to avoid many common side reactions, particularly when using highly reactive derivatizing agents. Protection reduces the nucleophilicity of the nitrogen and deactivates the aromatic ring towards polysubstitution. Acetylation to form an acetamide is a common and reversible protection strategy.

Q2: What are the most common side products in the acylation of this compound?

A2: The most common side products are the diacylated aniline and potentially acylation on one of the nitrogen atoms of the triazole ring. Careful control of stoichiometry and reaction temperature can minimize the formation of the diacylated product. Protecting the aniline can prevent acylation on the triazole ring.

Q3: How can I avoid the formation of quaternary ammonium salts during N-alkylation?

A3: The formation of quaternary ammonium salts is a result of over-alkylation. To avoid this, you can use a large excess of the this compound relative to the alkylating agent. This statistical approach favors the mono-alkylation of the more abundant starting material. Alternatively, a protecting group strategy can be employed where the aniline is first mono-alkylated and then the protecting group is removed.

Q4: Can the triazole ring react with the derivatizing agents?

A4: Yes, the nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can react with electrophilic derivatizing agents such as acylating and alkylating agents. The likelihood of this side reaction depends on the specific reaction conditions. Protecting the more nucleophilic aniline nitrogen can often prevent undesired reactions on the triazole ring.

Q5: What purification methods are effective for separating the desired product from side products?

A5: Column chromatography is a very effective method for separating the desired derivatized product from unreacted starting materials and side products. The polarity of the eluent can be adjusted to achieve good separation. Recrystallization can also be a useful purification technique if the desired product is a solid and a suitable solvent system can be found.

Experimental Protocols

Protocol 1: N-Acetylation of this compound (Amine Protection)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and pyridine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetamide.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: N-Alkylation of this compound (Reductive Amination)

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ReactionDerivatizing AgentConditionsDesired Product Yield (%)Main Side Product(s)
Direct Acylation Acetyl Chloride (1.1 eq)Pyridine, DCM, RT, 2h~60%Diacetylated product (~15%), Unreacted starting material
Protected Acylation 1. Boc₂O, Et₃N, DCM2. Acetyl Chloride, Pyridine, DCM, RT, 2h3. TFA, DCMAcetyl Chloride (1.1 eq)>90% (after deprotection)Minimal side products

Visualizations

experimental_workflow cluster_protection Protection Strategy cluster_derivatization Derivatization cluster_deprotection Deprotection cluster_direct Direct Derivatization start_prot This compound protect Protect Amine (e.g., Acetylation) start_prot->protect protected_amine Protected Amine protect->protected_amine derivatize Derivatization Reaction (Acylation, Alkylation, etc.) protected_amine->derivatize derivatized_protected Derivatized Protected Amine derivatize->derivatized_protected deprotect Deprotection derivatized_protected->deprotect final_product Final Derivatized Product deprotect->final_product start_direct This compound derivatize_direct Derivatization Reaction start_direct->derivatize_direct product_mixture Product Mixture (Desired + Side Products) derivatize_direct->product_mixture

Caption: Workflow for derivatization with and without a protecting group strategy.

side_reactions cluster_products Potential Products start This compound + Derivatizing Agent (E+) desired Desired N-Derivatized Product start->desired Desired Pathway poly_sub Polysubstituted Product (Di-acylation/alkylation) start->poly_sub Side Reaction ring_sub Ring Substitution (C-alkylation/sulfonylation) start->ring_sub Side Reaction triazole_sub Triazole N-Derivatization start->triazole_sub Side Reaction

Caption: Potential side reactions in the derivatization of this compound.

Technical Support Center: Purity Assessment of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 4-(4H-1,2,4-triazol-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary and secondary analytical methods for determining the purity of this compound?

A1: The recommended primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its high resolution and sensitivity for separating the main compound from potential impurities. A suitable secondary or complementary method is Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly useful for identifying volatile impurities and for structural elucidation, although derivatization may be required to improve the chromatographic behavior of the polar aniline compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and identification of impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can arise from starting materials, by-products of the reaction, and degradation of the final compound. Key impurities to consider include:

  • Isomeric Impurity: 4-(1H-1,2,4-triazol-1-yl)aniline is a common isomeric impurity that can form during the synthesis.

  • Starting Material Carryover: Unreacted starting materials such as 4-aminobenzohydrazide or related precursors.

  • Reaction By-products: Depending on the synthetic route, by-products from side reactions can be present.

  • Degradation Products: The aniline moiety can be susceptible to oxidation, leading to colored impurities.

Q3: How can I confirm the identity and structure of this compound?

A3: A combination of spectroscopic techniques is recommended for unequivocal identification:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Q4: My HPLC chromatogram shows a broad peak for the main compound. What could be the cause and how can I fix it?

A4: Peak broadening in HPLC can be caused by several factors:

  • Poor Sample Solubility: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

  • Column Overload: Reduce the injection volume or the sample concentration.

  • Secondary Interactions: The basic aniline group can interact with residual silanols on the silica-based column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH may improve peak symmetry.

  • Column Degradation: The column may be aging. Try washing it according to the manufacturer's instructions or replace it if necessary.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
No peaks or very small peaks 1. Injection issue.2. Detector not on or malfunctioning.3. Incorrect mobile phase composition.1. Check the autosampler and syringe for proper operation.2. Verify detector settings and lamp status.3. Prepare fresh mobile phase and ensure correct proportions.
Ghost peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use high-purity solvents and flush the system.2. Run a blank injection to check for carryover. Clean the injector.
Drifting baseline 1. Column not equilibrated.2. Fluctuations in temperature.3. Mobile phase composition changing.1. Equilibrate the column for a longer period.2. Use a column oven to maintain a stable temperature.3. Ensure the mobile phase is well-mixed and degassed.
GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing) 1. Active sites in the injector liner or column.2. Analyte is too polar for the column.1. Use a deactivated liner and/or trim the column inlet.2. Consider derivatization of the aniline group to reduce polarity.
Low sensitivity 1. Leak in the system.2. Inefficient ionization in the MS source.1. Perform a leak check.2. Clean and tune the MS source.
Mass spectrum mismatch 1. Co-eluting impurities.2. Incorrect background subtraction.1. Improve chromatographic separation by optimizing the temperature program.2. Manually review and adjust the background subtraction.

Data Presentation

Table 1: Typical HPLC Purity Analysis Parameters
ParameterValue
Purity of Main Component > 99.0%
Isomeric Impurity (4-(1H-1,2,4-triazol-1-yl)aniline) < 0.15%
Unidentified Impurities < 0.10% each
Total Impurities < 1.0%
Table 2: Spectroscopic Data for this compound
Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 8.95 (s, 2H, triazole-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H), 5.50 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 149.5, 142.0, 125.0, 122.5, 114.0
Mass Spectrum (m/z) [M+H]⁺ calculated for C₈H₉N₄: 161.08; found 161.1
IR (KBr, cm⁻¹) 3320, 3215 (N-H stretch), 1625 (C=N stretch), 1510, 1450 (aromatic C=C stretch)

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify its impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Formic acid

  • Reference standards for the main compound and known impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of mobile phase A and B to obtain a 1 mg/mL stock solution.

    • Prepare working standards by further dilution.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 40 60
      25 40 60
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Identify the peaks based on their retention times compared to the reference standard.

    • Calculate the purity and impurity levels using the area normalization method.

Protocol 2: Identification of Volatile Impurities by GC-MS

Objective: To identify any volatile or semi-volatile impurities in the this compound sample.

Materials:

  • This compound sample

  • GC grade solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

  • Data acquisition and processing software with a mass spectral library

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-450 amu

  • Analysis:

    • Inject the sample solution and acquire the data.

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) for tentative identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject_hplc Inject into HPLC filter->inject_hplc Prepared Sample separate Chromatographic Separation inject_hplc->separate detect_uv UV Detection separate->detect_uv integrate Integrate Peaks detect_uv->integrate Chromatogram calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

logical_relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods main_compound This compound hplc HPLC main_compound->hplc is analyzed by gcms GC-MS main_compound->gcms is analyzed by nmr NMR main_compound->nmr is analyzed by ir IR main_compound->ir is analyzed by impurity1 Isomer: 4-(1H-1,2,4-triazol-1-yl)aniline impurity1->hplc are detected by impurity1->gcms are identified by impurity2 Starting Material: 4-Aminobenzohydrazide impurity2->hplc are detected by impurity2->gcms are identified by impurity3 By-products impurity3->hplc are detected by impurity3->gcms are identified by

Caption: Relationship between Compound, Impurities, and Methods.

Validation & Comparative

A Comparative Benchmarking of Novel 4-(4H-1,2,4-triazol-4-yl)aniline Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry, a comprehensive comparative analysis of newly synthesized 4-(4H-1,2,4-triazol-4-yl)aniline analogs has been compiled. This guide offers a head-to-head evaluation of their biological activities, providing researchers, scientists, and drug development professionals with critical data to inform future research and development of potent therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This report focuses on a selection of promising analogs, detailing their efficacy and underlying mechanisms of action.

Comparative Analysis of Biological Activity

The synthesized analogs of this compound have demonstrated a broad spectrum of biological activities. Notably, their efficacy as antimicrobial and anticancer agents has been a key area of investigation. The following sections provide a quantitative comparison of selected analogs against various pathogens and cancer cell lines.

Antimicrobial Activity

A series of novel[3][4][5]-triazolo aniline derivatives were synthesized and screened for their antimicrobial activity. Among the tested compounds, certain analogs displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compound 11b , a methoxy-substituted analog, showed the highest activity against Staphylococcus aureus and Escherichia coli.[3] Another study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed strong antibacterial activity against Staphylococcus aureus, with some compounds exhibiting efficacy superior to the standard drug streptomycin.[4]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
11b (-MeO–) ++ ++ Not Reported[3]
9a Not ReportedNot Reported++ [3]
Analog 5e Superior to Streptomycin Not ActiveNot Reported[4]
Ciprofloxacin -0.09-[5]
Streptomycin Standard--[4]

Note: "++" indicates the highest activity among the tested compounds in that specific study. Direct MIC values for compounds 11b and 9a were not provided in the abstract.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been another major focus of recent research. A study on novel bis-triazoles targeting DNA topoisomerase II identified compounds 12c and 12g as having the highest level of cytotoxicity, with IC50 values of 0.55 µM and 0.62 µM, respectively, against Ehrlich Ascites Carcinoma (EAC) cells.[6] Furthermore, these compounds were shown to induce apoptosis.[6] In another investigation, novel indolyl 1,2,4-triazole derivatives were evaluated for their anti-proliferative activity against breast cancer cell lines, with compounds Vf and Vg showing potent cytotoxic activity, in some cases exceeding that of the reference drug staurosporine.[7]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)PANC1 (Pancreatic Cancer)HepG2 (Liver Cancer)Reference
Vf 2.911.914--[7]
Vg 0.8913.479--[7]
11d --1.16-[8]
14c --0.20.58[8]
Staurosporine 3.1444.385--[7]
Sorafenib ----[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1]

  • Preparation of Inoculum: Bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, and fungal strains like Candida albicans and Aspergillus niger were used. The inoculums were prepared by growing the microbial cultures in nutrient broth for 24 hours.

  • Preparation of Agar Plates: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the respective microbial inoculums.

  • Application of Compounds: Wells of a standard diameter were punched into the agar. The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the wells at various concentrations (e.g., 50 µg/ml, 100 µg/ml, 200 µg/ml, 250 µg/ml, and 300 µg/ml).[1]

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters. Standard antibiotics like Amikacin sulphate and Ketoconazole were used as positive controls.[1]

In Vitro Anticancer Activity (Trypan Blue Exclusion Assay)

The in vitro cytotoxicity of the compounds against Ehrlich Ascites Carcinoma (EAC) cells was evaluated using the trypan blue exclusion assay.[6]

  • Cell Culture: EAC cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test compounds.

  • Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After incubation, the cells were harvested and stained with trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a microscope.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined by plotting a dose-response curve.

DNA Fragmentation Assay

To determine if the compounds induce apoptosis, DNA fragmentation studies were performed using gel electrophoresis.[6]

  • Cell Treatment: EAC cells were treated with the test compounds at a specific concentration (e.g., 3 µM for compound 12c).[6]

  • DNA Extraction: After treatment, the cells were harvested, and genomic DNA was extracted using a standard DNA extraction kit.

  • Gel Electrophoresis: The extracted DNA was loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide).

  • Visualization: The gel was run at a constant voltage, and the DNA fragments were visualized under UV light. A characteristic ladder pattern of DNA fragments indicates apoptosis.[6]

Visualizing the Synthesis and Evaluation Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound analogs.

Workflow for Synthesis and Evaluation of this compound Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_results Data Analysis and Reporting start Starting Materials (e.g., Substituted Anilines, Triazole Precursors) reaction Chemical Reactions (e.g., Cyclization, Substitution) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, MS) reaction->purification antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC Determination) purification->antimicrobial Test Compounds anticancer Anticancer Screening (e.g., Cytotoxicity Assays, IC50 Determination) purification->anticancer Test Compounds mechanism Mechanism of Action Studies (e.g., DNA Fragmentation, Enzyme Inhibition) antimicrobial->mechanism anticancer->mechanism data_analysis Data Analysis (e.g., SAR Studies) mechanism->data_analysis report Publication/Report data_analysis->report

Caption: A generalized workflow from synthesis to biological evaluation of triazole analogs.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1H-1,2,4-Triazol-1-yl)aniline Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant activity of a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide and fatty acid amide derivatives. The structure-activity relationship (SAR) is explored through quantitative data from preclinical screening, detailed experimental methodologies, and a visualization of the proposed mechanism of action. The data presented is primarily based on the findings of Hui et al. (2018), which systematically investigated these compounds.[1][2]

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant activity of the synthesized derivatives was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The 50% effective dose (ED50) was determined for the most potent compounds. Neurotoxicity was assessed using the rotarod test to determine the 50% toxic dose (TD50), allowing for the calculation of the protective index (PI = TD50/ED50).

Table 1: Anticonvulsant Activity (ED50) and Neurotoxicity (TD50) of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives [1]

Compound IDR Group (Substitution on Benzamide Ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)Protective Index (PI) (scPTZ)
6f 2-Fluorobenzamide13.119.7> 300> 22.9> 15.2
6g 3-Fluorobenzamide38.545.3> 300> 7.8> 6.6
6i 2-Chlorobenzamide42.155.2> 300> 7.1> 5.4
6l 3-(Trifluoromethyl)benzamide9.119.0> 300> 33.0> 15.8
9b Propionamide45.235.6> 300> 6.6> 8.4
9c Butyramide40.132.4> 300> 7.5> 9.3

Structure-Activity Relationship Summary:

  • Aromatic Amides (6a-m):

    • Electron-withdrawing groups on the benzamide ring generally enhanced anticonvulsant activity.

    • The position of the substituent was critical. For halogenated compounds, the potency was in the order of ortho > meta > para. For instance, the 2-fluoro derivative (6f ) had a significantly lower ED50 (higher potency) than the 3-fluoro (6g ) and 4-fluoro analogs.[1]

    • The trifluoromethyl group at the meta position (6l ) resulted in the most potent compound in the MES test (ED50 = 9.1 mg/kg), suggesting that strong electron-withdrawing effects at this position are highly favorable.[1]

  • Aliphatic Amides (9a-g):

    • Short-chain fatty acid amides also demonstrated notable anticonvulsant activity.

    • The propionamide (9b ) and butyramide (9c ) derivatives showed the best activity within this series.[1]

  • Neurotoxicity:

    • A significant advantage of the most potent compounds (6f , 6l ) is their low neurotoxicity, with TD50 values greater than 300 mg/kg. This leads to high protective indices, indicating a wide therapeutic window.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticonvulsant Screening

a) Maximal Electroshock (MES) Test: [3][4][5]

  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are administered the test compound or vehicle intraperitoneally (i.p.).

    • After a set period (e.g., 30 minutes), a maximal electrical stimulus (50 mA, 0.2 s, 50 Hz) is delivered through corneal electrodes using an electroconvulsiometer.

    • The mice are observed for the presence or absence of the tonic hind limb extension phase of the induced seizure.

    • Protection is defined as the abolition of the tonic hind limb extension.

    • The ED50, the dose required to protect 50% of the animals, is calculated using the Bliss method.

b) Subcutaneous Pentylenetetrazole (scPTZ) Test: [3][6]

  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle (i.p.).

    • After 30 minutes, a convulsant dose of pentylenetetrazole (PTZ) (85 mg/kg) is injected subcutaneously.

    • Animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of such seizures.

    • The ED50 is calculated.

Neurotoxicity Screening

Rotarod Test:

  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are trained to remain on a rotating rod (e.g., 12 rpm) for at least 1 minute.

    • Trained animals are given the test compound (i.p.).

    • At intervals after administration (e.g., 30 and 60 minutes), the mice are placed back on the rotarod.

    • Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

    • The TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.

Mechanism of Action Studies

GABA Content Assay in Brain Tissue:

  • Procedure:

    • Animals are treated with the test compound.

    • After a defined period, the animals are sacrificed, and brain tissue is collected.

    • The concentration of γ-aminobutyric acid (GABA) in the brain homogenate is determined using a standard method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA) kit.[7]

    • An increase in GABA content suggests that the compound may enhance GABAergic inhibition.

Visualization of Proposed Signaling Pathway

The anticonvulsant effect of these 4-(1H-1,2,4-triazol-1-yl)aniline derivatives is proposed to be linked to the enhancement of GABAergic neurotransmission. The potent compounds were found to increase GABA content in the brain and show an affinity for GABA-A receptors.[1][2][7] The following diagram illustrates the general mechanism of action of drugs that enhance GABA-A receptor activity.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicles Glutamate->GABA_Vesicle GABA Synthesis GABA_Release GABA GABA_Vesicle->GABA_Release Release GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA_Release->GABAA_Receptor Binds to Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Leads to Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability Results in Derivative Triazole Derivative Derivative->GABAA_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action via GABA-A receptor modulation.

The experimental workflow for identifying and characterizing lead anticonvulsant compounds is outlined in the diagram below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vivo Screening cluster_evaluation Lead Compound Evaluation Start 4-(1H-1,2,4-triazol-1-yl)aniline Reaction Amide Coupling (Substituted Benzoyl Chlorides or Fatty Acid Chlorides) Start->Reaction Derivatives Target Derivatives (e.g., 6a-m, 9a-g) Reaction->Derivatives MES MES Test Derivatives->MES Test scPTZ scPTZ Test Derivatives->scPTZ Test Rotarod Rotarod Test (Neurotoxicity) Derivatives->Rotarod Test ED50 Determine ED50 MES->ED50 scPTZ->ED50 TD50 Determine TD50 Rotarod->TD50 PI Calculate PI (TD50/ED50) ED50->PI TD50->PI Mechanism Mechanism Studies (e.g., GABA Assay) PI->Mechanism Lead Lead Compounds (e.g., 6f, 6l) Mechanism->Lead

Caption: Workflow for synthesis and evaluation of anticonvulsant derivatives.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-(4H-1,2,4-triazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4-(4H-1,2,4-triazol-4-yl)aniline derivatives, supported by experimental data. We delve into their antimicrobial and anticancer activities, offering insights into their therapeutic promise.

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound scaffold, in particular, has emerged as a promising platform for the development of novel therapeutic agents. This guide synthesizes available data to facilitate a comparative understanding of the activity of these derivatives.

Antimicrobial Activity: A Comparative Analysis

A study on a series of novel[1][2][3]-triazolo aniline derivatives demonstrated their potential as antimicrobial agents. The in vitro antimicrobial activity was evaluated against a panel of pathogenic bacteria, with the Minimum Inhibitory Concentration (MIC) values determined to quantify their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of this compound Derivatives

CompoundDerivative StructureStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
11a R = H>100>100>100
11b R = -OCH36.2512.5>100
11c R = -Cl50100>100
Ciprofloxacin (Control) -0.50.251

Data sourced from a study on the synthesis and antimicrobial activity of[1][2][3]-triazole derivatives.

Among the tested compounds, derivative 11b , featuring a methoxy substituent, exhibited the most significant activity against Staphylococcus aureus and Escherichia coli[1]. This suggests that electron-donating groups on the aniline ring may enhance the antibacterial potency of this class of compounds.

Anticancer Activity: Insights from Structurally Related Compounds

While direct comparative studies on a series of this compound derivatives for anticancer activity are not extensively available, research on structurally similar compounds, such as Schiff bases of 4-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, provides valuable insights into their potential as anticancer agents.

A study on 4-amino-1,2,4-triazole Schiff base derivatives revealed significant dose-dependent suppression of cancer cell proliferation. For instance, one such derivative demonstrated potent activity against a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402)[4][5].

Furthermore, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the micromolar range[6]. These findings underscore the potential of the 4-(1,2,4-triazol-1-yl)phenyl moiety as a scaffold for the design of novel anticancer agents. The incorporation of various substituents allows for the modulation of cytotoxic activity, highlighting the importance of structure-activity relationship (SAR) studies in this area.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Structurally Related 1,2,4-Triazole Derivatives

Compound ClassDerivative/HybridMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Bel7402 (Liver Cancer)
4-amino-1,2,4-triazole Schiff base Derivative 1--Significant InhibitionSignificant Inhibition
4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrid 218.725.7--
4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrid 515.623.9--
4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrid 1417.224.5--
4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrid 1516.324.1--
Doxorubicin (Control) -19.722.6--

Data for the Schiff base derivative is qualitative as reported in the source. Data for benzoic acid hybrids is from a study by Al-Sanea et al.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions of each compound is then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (Overnight) C Standardized Inoculum (5x10^5 CFU/mL) A->C B Compound Stock (in DMSO) D Serial Dilutions of Compound B->D E Inoculate 96-well plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Broth Microdilution Workflow for MIC Determination.
Anticancer Activity Screening: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_reaction MTT Reaction & Measurement A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H

MTT Assay Workflow for Anticancer Screening.

Potential Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. Two of the most commonly implicated pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the intrinsic apoptosis pathway.

EGFR Signaling Pathway: The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell growth, proliferation, and survival.[1][7][8] Many anticancer drugs are designed to inhibit EGFR activity.

Intrinsic Apoptosis Pathway: This pathway is a major mechanism by which chemotherapeutic agents induce cancer cell death.[2][3][9][10][11] It involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases, a family of proteases that execute the apoptotic program.

Signaling_Pathways cluster_egfr EGFR Signaling Pathway cluster_apoptosis Intrinsic Apoptosis Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Anticancer Drug (e.g., Triazole Derivative) Mito Mitochondria Drug->Mito Induces Stress CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified diagrams of the EGFR and Intrinsic Apoptosis signaling pathways.

References

A Comparative Analysis of 4-(4H-1,2,4-triazol-4-yl)aniline and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the differential biological activities of aminophenyl-1,2,4-triazole isomers, supported by experimental data and methodologies.

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The constitutional isomerism of the triazole ring, specifically the position of the substituent on the nitrogen atoms, can significantly influence the biological activity of the resulting compounds. This guide provides a comparative overview of the biological performance of derivatives of 4-(4H-1,2,4-triazol-4-yl)aniline and its isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, in various biological assays. While direct comparative studies on the parent molecules are limited in publicly available literature, this document synthesizes data from studies on their closely related derivatives to highlight potential structure-activity relationships.

Anticancer Activity: A Tale of Two Isomers

Derivatives of both this compound and 4-(1H-1,2,4-triazol-1-yl)aniline have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative derivatives of the two isomers against various cancer cell lines. It is important to note that these are not direct comparisons of the parent compounds but of derivatives synthesized and tested in different studies.

Compound/DerivativeIsomer TypeCancer Cell LineIC50 (µM)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine4H-1,2,4-triazoleA549 (Lung)1.09[1]
NCI-H460 (Lung)2.01[1]
NCI-H23 (Lung)3.28[1]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e)1H-1,2,4-triazoleMCF-7 (Breast)4.7[2]
HeLa (Cervical)2.9[2]
A549 (Lung)9.4[2]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (2)1H-1,2,4-triazoleMCF-7 (Breast)18.7[3]
HCT-116 (Colon)25.7[3]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

From the available data on derivatives, it appears that the substitution pattern on both the aniline and the triazole ring plays a crucial role in determining the anticancer potency. For instance, the 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine showed potent activity against lung cancer cell lines[1]. Similarly, derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have demonstrated significant cytotoxicity against various cancer cell lines[2][3].

Antimicrobial Activity: Targeting Microbial Pathogens

Triazole derivatives are well-established antimicrobial agents, particularly as antifungals that target the ergosterol biosynthesis pathway. The antimicrobial efficacy of aminophenyl-1,2,4-triazole isomers and their derivatives has been evaluated against a range of bacterial and fungal strains.

Comparative Antimicrobial Data

The following table presents the antimicrobial activity of derivatives of the two isomers. The data is presented as the diameter of the zone of inhibition or Minimum Inhibitory Concentration (MIC).

Compound/DerivativeIsomer TypeMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative4H-1,2,4-triazoleStaphylococcus aureusMIC: 0.264 mM[4]
Streptococcus pyogenesMIC: 0.132 mM[4]
[5][6][7]-triazolo aniline derivative (11b)Not specifiedStaphylococcus aureusHigh activity[8]
Escherichia coliHigh activity[8]
1H-1,2,4-triazolyl derivative (5b)1H-1,2,4-triazolePseudomonas fluorescensMIC: 0.4-3.3 µM[9]
Xanthomonas campestrisMost resistant[9]

Note: A larger zone of inhibition or a lower MIC value indicates greater antimicrobial activity.

The available data suggests that derivatives of both isomers can be tailored to exhibit potent antimicrobial activity. The nature and position of substituents on the phenyl and triazole rings are critical for determining the spectrum and potency of antimicrobial action.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Method Workflow Inoculum Preparation Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Inoculum Preparation->Agar Plate Inoculation Well Creation Well Creation Agar Plate Inoculation->Well Creation Compound Application Compound Application Well Creation->Compound Application Incubation Incubation Compound Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement

Caption: Workflow of the agar well diffusion method.

Signaling and Biosynthetic Pathways

The biological activities of triazole derivatives are often attributed to their interaction with specific cellular pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Fungal Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a primary target for azole antifungal agents.

Ergosterol_Biosynthesis_Pathway cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Azoles Azole Antifungals Azoles->LanosterolDemethylase Inhibition

Caption: Simplified fungal ergosterol biosynthesis pathway.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives of this compound and 4-(1H-1,2,4-triazol-1-yl)aniline. While direct comparative data on the parent isomers is scarce, the analysis of their derivatives highlights the significant potential of the aminophenyl-1,2,4-triazole scaffold in the development of novel anticancer and antimicrobial agents. The position of the aniline substituent on the triazole ring, along with other structural modifications, profoundly influences the biological activity. Further research focusing on the direct comparison of these isomers and the elucidation of their precise mechanisms of action is warranted to fully exploit their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

"in vitro and in vivo studies of 4-(4H-1,2,4-triazol-4-yl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Activities of 4-(4H-1,2,4-triazol-4-yl)aniline Derivatives

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1][2] Derivatives of this heterocycle are known to possess antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The this compound moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo studies of various derivatives based on this core structure, presenting key quantitative data, detailed experimental protocols, and visual summaries of synthetic and biological pathways to aid researchers and drug development professionals.

General Synthetic Pathway

The synthesis of this compound derivatives often involves a multi-step process. A common approach begins with the synthesis of the core triazole ring, followed by the introduction of the aniline moiety and subsequent derivatization. The diagram below illustrates a generalized synthetic workflow.

Synthetic_Workflow cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Thiocarbohydrazide, Benzoic Acid) B Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol A->B Heating C Reaction with Substituted Benzaldehydes B->C Condensation D This compound Core Structure C->D E Introduction of Various Substituents (R-groups) D->E Further Reactions F Final Derivatives E->F G In Vitro Screening (Antimicrobial, Anticancer) F->G H In Vivo Testing (Animal Models) G->H Promising Candidates

Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.

In Vitro Studies: A Comparative Analysis

Derivatives of this compound have been extensively studied for their potential as antimicrobial and anticancer agents. The following sections summarize the quantitative data from these studies.

Antimicrobial Activity

Numerous studies have synthesized and screened 1,2,4-triazole derivatives for their activity against a range of bacterial and fungal pathogens.[5][6][7] The data often reveals that specific substitutions on the core structure are crucial for potent antimicrobial effects. For instance, Schiff base derivatives have shown significant activity against Staphylococcus aureus and Microsporum gypseum.[6]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound IDR-Group SubstituentS. aureusE. coliP. aeruginosaC. albicansReference
11b -OCH3ActiveActive--[8]
9a ---Active-[8]
5b (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol0.4-3.3 µM-0.4-3.3 µM-[5]
5e 4-chlorobenzylideneaminoStrong ActivityInactive-Inactive[6]
36 3-nitrobenzylideneamino0.264 mM---[7]
48g p-phenoxy0.5-1 µM0.5-1 µM0.5-1 µM-[3]
6c phenylethynyl pyrazole---0.0625[9]

Note: "-" indicates data not reported in the cited study.

Anticancer and Anti-proliferative Activity

The anticancer potential of these derivatives has been evaluated against various human cancer cell lines. Studies have explored their efficacy against breast, lung, colon, and liver cancer cells, among others.[10][11] The mechanism of action often involves the inhibition of critical signaling pathways, such as those mediated by kinases like VEGFR-2, c-Kit, and CDKs.[10][11]

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀, µM)

Compound IDR-Group SubstituentCell LineIC₅₀ (µM)TargetReference
62i DiarylureaHT-29 (Colon)0.90c-Kit, RET, FLT3[3]
62i DiarylureaH460 (Lung)0.85c-Kit, RET, FLT3[3]
Vf IndolylMCF-7 (Breast)2.91CDK4/CDK6[10]
Vg IndolylMDA-MB-231 (Breast)3.479CDK4/CDK6[10]
11d N-(4-fluorophenyl)PANC1 (Pancreatic)0.17VEGFR-2[11]
11d N-(4-fluorophenyl)HepG2 (Liver)0.73VEGFR-2[11]
11g N-(4-chlorophenyl)HepG2 (Liver)0.71VEGFR-2[11]

In Vivo Studies: Efficacy in Animal Models

Promising candidates from in vitro screenings are often advanced to in vivo studies to assess their efficacy and safety in animal models. These studies provide crucial data on the therapeutic potential of the compounds in a complex biological system.

Antitumor Activity in Murine Models

Several 1,2,4-triazole derivatives have been evaluated for their antitumor effects in mice bearing Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) tumors. Key parameters measured include changes in body weight, mean survival time, and hematological profiles.

Table 3: Summary of In Vivo Antitumor Efficacy

CompoundAnimal ModelDosageKey FindingsReference
MPA EAC & DLA Mice300 mg/kgFound to possess antitumor activity near to standard
OBC EAC & DLA Mice300 mg/kgFound to possess antitumor activity near to standard
11 Rat MCAO Model>400 mg/kg (LD₅₀)Improved behavior, reduced cerebral infarction[12]
6c C. albicans infected mice1.0 mg/kgReduced fungal burdens in kidney[9]
Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of these compounds has been assessed using models like carrageenan-induced paw edema in rats.[4] Analgesic effects are often tested using acetic acid-induced writhing tests in mice.[4]

Table 4: Summary of In Vivo Anti-inflammatory and Analgesic Activity

Compound IDAnimal ModelActivity TestedMax Inhibition / EffectReference
3 Rat/MouseAnti-inflammatory91% edema inhibition[4]
5e Rat/MouseAnti-inflammatory81% edema inhibition[4]
3 MouseAnalgesicSignificant reduction in writhing[4]

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanism is crucial for drug development. For anticancer derivatives, a common target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can starve tumors of their blood supply.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling RAS Ras VEGFR2->RAS Autophosphorylation & Downstream Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Triazole Derivative (e.g., Compound 11d) Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.

Another identified mechanism, particularly for neuroprotection, involves the activation of the Nrf2 signaling pathway, which enhances the antioxidant defense system.[12]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

In Vitro Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test derivatives and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement: The bound dye is solubilized, and the absorbance is measured at ~515 nm. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Grouping: Wistar rats are divided into control, standard (e.g., ibuprofen-treated), and test groups.

  • Compound Administration: The test derivatives or standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]

References

A Comparative Guide to the Synthetic Routes of 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 4-(4H-1,2,4-triazol-4-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data on reaction performance, and illustrate the synthetic pathways for each method.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents Reaction Time Temperature (°C) Reported Yield Purity
Route 1 4-Aminobenzohydrazide, Formic Acid-4-6 hours150-160~85%High
Route 2 4-Acetamidophenylhydrazine, Formamide-3-5 hours180-190~75-80%Good
Route 3 p-Phenylenediamine, Formamide, HydrazineFormic Acid8-10 hours190-200~60-65%Moderate

Route 1: From 4-Aminobenzohydrazide and Formic Acid

This route is a straightforward and efficient method for the synthesis of this compound, involving the direct cyclization of 4-aminobenzohydrazide with formic acid.

Experimental Protocol

A mixture of 4-aminobenzohydrazide (1 mole) and an excess of formic acid (5 moles) is heated at 150-160°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution to remove excess formic acid, and then with water until the washings are neutral. The crude product is recrystallized from ethanol to afford pure this compound.

Logical Relationship Diagram

Route1 cluster_start Starting Materials 4-Aminobenzohydrazide 4-Aminobenzohydrazide Reaction Reaction 4-Aminobenzohydrazide->Reaction Formic Acid Formic Acid Formic Acid->Reaction Cyclization Cyclization Reaction->Cyclization Heat (150-160°C) Purification Purification Cyclization->Purification Work-up & Recrystallization Product This compound Purification->Product

Caption: Synthetic pathway for Route 1.

Route 2: From 4-Acetamidophenylhydrazine and Formamide

This two-step route involves the protection of the aniline amino group, followed by cyclization and subsequent deprotection to yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-(4-acetylphenyl)-4H-1,2,4-triazole

4-Acetamidophenylhydrazine (1 mole) is heated with an excess of formamide (5-7 moles) at 180-190°C for 3-5 hours. The reaction mixture is then cooled and poured into water. The resulting precipitate, 4-(4-acetylphenyl)-4H-1,2,4-triazole, is filtered, washed with water, and dried.

Step 2: Hydrolysis to this compound

The intermediate from Step 1 is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 2-3 hours. The solution is then cooled and neutralized with a solution of sodium hydroxide to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to give this compound.

Experimental Workflow Diagram

Route2_Workflow Start 4-Acetamidophenylhydrazine + Formamide Cyclization Heat (180-190°C) Start->Cyclization Intermediate 4-(4-acetylphenyl)-4H-1,2,4-triazole Cyclization->Intermediate Hydrolysis Acid Hydrolysis (HCl/EtOH) Intermediate->Hydrolysis Neutralization Neutralize (NaOH) Hydrolysis->Neutralization Purification Purification Neutralization->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via Route 2.

Route 3: From p-Phenylenediamine

This route represents a one-pot synthesis approach, although it generally results in lower yields and requires more stringent purification steps.

Experimental Protocol

A mixture of p-phenylenediamine (1 mole), formamide (5 moles), and a catalytic amount of formic acid is heated to 190-200°C for 8-10 hours. During this time, hydrazine hydrate (1.2 moles) is added portion-wise. After the reaction is complete, the mixture is cooled, and the excess formamide is removed under reduced pressure. The residue is then treated with dilute hydrochloric acid, and the resulting solution is filtered. The filtrate is neutralized with ammonia to precipitate the crude product, which is then purified by column chromatography.

Signaling Pathway Analogy Diagram

This diagram illustrates the logical progression and key transformations in this one-pot synthesis.

Route3_Pathway p-Phenylenediamine p-Phenylenediamine Initial_Reaction Initial Condensation p-Phenylenediamine->Initial_Reaction Formamide Formamide Formamide->Initial_Reaction Formic_Acid Formic Acid (cat.) Formic_Acid->Initial_Reaction Hydrazine Hydrazine Triazole_Formation Triazole Ring Formation Hydrazine->Triazole_Formation Initial_Reaction->Triazole_Formation Heat (190-200°C) Final_Product This compound Triazole_Formation->Final_Product

Caption: Logical pathway for the one-pot synthesis.

Conclusion

The choice of synthetic route for this compound will depend on factors such as desired yield and purity, available starting materials, and scalability. Route 1 offers a high-yielding and straightforward approach. Route 2, while involving an additional protection/deprotection step, provides good yields and purity. Route 3 is a one-pot method that may be advantageous in certain contexts, despite its lower yield and more demanding purification. Researchers should consider these factors when selecting the most appropriate method for their specific needs.

Unveiling the Pharmacological Potential: A Comparative Analysis of 4-(4H-1,2,4-triazol-4-yl)aniline and Its Analogs Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is paramount. This guide offers a comprehensive comparison of the biological activities of 4-(4H-1,2,4-triazol-4-yl)aniline and its closely related analogs against a panel of standard drugs. Drawing upon available experimental data, this report serves as a valuable resource for researchers, scientists, and professionals in drug development, providing insights into the potential of this class of compounds across various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications.

While direct biological data for this compound is limited in the reviewed literature, extensive research on its structural analogs provides a strong foundation for understanding its potential pharmacological profile. This guide synthesizes findings from several key studies, presenting a comparative analysis of these 1,2,4-triazole derivatives against established therapeutic agents.

Antimicrobial Activity: A Promising Frontier

Derivatives of 1,2,4-triazole have demonstrated significant potential as antimicrobial agents. A study on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed potent antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum.[1] Notably, some of these synthesized compounds exhibited activity superior or comparable to the standard drugs streptomycin and ketoconazole, respectively.[1]

In a similar vein, research by Thakkar et al. (2017) on derivatives of 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol, a close structural analog of the titular compound, showcased significant activity against Gram-positive bacteria.[2] The study highlighted that a derivative, 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, displayed potent inhibition of S. aureus and S. pyogenes, with Minimum Inhibitory Concentration (MIC) values equal to or better than the standard drugs ampicillin and chloramphenicol.[2]

Another study on novel[1][2][3]-triazolo aniline derivatives reported that one of the synthesized compounds showed the highest activity against Staphylococcus aureus and Escherichia coli.[3] Furthermore, novel 1,2,4-triazolium derivatives have been shown to exhibit significant antibacterial and antifungal activities, with some compounds demonstrating much stronger activities than the standard drugs chloramphenicol and fluconazole.[4]

Table 1: Comparative Antibacterial Activity of 1,2,4-Triazole Analogs and Standard Drugs

Compound/DrugTest OrganismMIC (µM)Reference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264[2]
AmpicillinS. aureusNot specified[2]
ChloramphenicolS. aureusNot specified[2]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132[2]
AmpicillinS. pyogenesNot specified[2]
ChloramphenicolS. pyogenesNot specified[2]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideS. aureus ATCC 292131.05 - 8.38[4]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideS. aureus ATCC 292131.05 - 8.38[4]
ChloramphenicolS. aureus ATCC 29213Not specified[4]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideE. coli ATCC 259221.05 - 8.38[4]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideE. coli ATCC 259221.05 - 8.38[4]
ChloramphenicolE. coli ATCC 25922Not specified[4]

Antifungal Efficacy: Challenging the Standards

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal therapy, with several marketed drugs belonging to this class. Research into novel 1,2,4-triazole derivatives continues to yield promising candidates. For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antifungal effects against Microsporum gypseum, with six of the seventeen synthesized compounds showing activity superior to the standard drug ketoconazole.[1]

Furthermore, newly synthesized 1,2,4-triazolium derivatives have shown potent in vitro activity against Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than the widely used antifungal agent, fluconazole.[4]

Table 2: Comparative Antifungal Activity of 1,2,4-Triazole Analogs and Standard Drugs

Compound/DrugTest OrganismMIC (µM)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (6 compounds)Microsporum gypseumSuperior to Ketoconazole[1]
KetoconazoleMicrosporum gypseumNot specified[1]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideC. albicans ATCC 766151.05 - 8.38[4]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideC. albicans ATCC 766151.05 - 8.38[4]
FluconazoleC. albicans ATCC 76615Not specified[4]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideA. fumigatus1.05 - 8.38[4]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideA. fumigatus1.05 - 8.38[4]
FluconazoleA. fumigatusNot specified[4]

Anti-inflammatory and Anticancer Potential: Emerging Areas of Interest

The therapeutic potential of 1,2,4-triazole derivatives extends beyond antimicrobial applications. Studies have indicated their promise as anti-inflammatory and anticancer agents. While specific data for this compound in these areas is yet to be established, the broader class of 1,2,4-triazoles has shown noteworthy activity. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of mast cell and neutrophil degranulation.[5]

In the realm of oncology, various 1,2,4-triazole derivatives have been investigated for their anti-proliferative effects against different cancer cell lines.[6][7][8] These studies underscore the versatility of the 1,2,4-triazole scaffold and highlight the need for further investigation into the specific activities of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) for bacterial and fungal strains were determined using the broth microdilution method. A stock solution of the test compounds and standard drugs was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates. A standardized inoculum of the microorganism was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solutions of test compounds and standard drugs in DMSO dilution Perform serial twofold dilutions in 96-well plates compound_prep->dilution media_prep Prepare Mueller-Hinton broth (bacteria) and RPMI-1640 medium (fungi) media_prep->dilution inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate plates with microbial suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate plates (37°C, 24h for bacteria; 35°C, 48h for fungi) inoculation->incubation observation Visually assess for microbial growth incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination

Fig. 1: Workflow for antimicrobial susceptibility testing.

Signaling Pathways

While specific signaling pathway diagrams for this compound are not available, the antifungal activity of many triazole-based drugs, such as fluconazole, is known to involve the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation Lanosterol 14α-demethylase (CYP51A1) Intermediate Intermediate 14-demethylation->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Triazole_Drug Triazole Antifungal Drug (e.g., Fluconazole) Triazole_Drug->14-demethylation Inhibition

Fig. 2: Inhibition of ergosterol biosynthesis by triazole antifungals.

Conclusion

The available scientific literature strongly suggests that this compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The demonstrated antimicrobial and antifungal efficacy of its close analogs, often comparable or superior to standard drugs, warrants further investigation into the specific potential of this compound. Future studies should focus on the synthesis and comprehensive biological evaluation of this specific molecule to fully elucidate its therapeutic promise. The insights provided in this guide aim to catalyze further research and development in this exciting area of medicinal chemistry.

References

A Spectroscopic Comparison of 4-(4H-1,2,4-triazol-4-yl)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic amine 4-(4H-1,2,4-triazol-4-yl)aniline and its key precursors, N,N'-diformylhydrazine and 4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds through spectroscopic methods.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of pharmacologically active compounds. Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound and its precursors throughout the synthetic process. This guide presents a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthetic Pathway

The synthesis of this compound can be achieved through the cyclization of N,N'-diformylhydrazine with 4-nitroaniline, followed by the reduction of the nitro group.

Synthetic Pathway of this compound precursor1 N,N'-Diformylhydrazine intermediate 1-(4-Nitrophenyl)-4H-1,2,4-triazole precursor1->intermediate Cyclization precursor2 4-Nitroaniline precursor2->intermediate product This compound intermediate->product Reduction General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing sample Compound nmr_prep Dissolve in deuterated solvent (e.g., DMSO-d6) sample->nmr_prep ir_prep Prepare KBr pellet or thin film sample->ir_prep ms_prep Dissolve in suitable solvent (e.g., Methanol) sample->ms_prep nmr ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr ir FT-IR Spectroscopy ir_prep->ir ms Mass Spectrometry ms_prep->ms nmr_data Process spectra (phasing, baseline correction, integration) nmr->nmr_data ir_data Identify characteristic peaks ir->ir_data ms_data Analyze mass-to-charge ratio and fragmentation ms->ms_data

Assessing the Selectivity of 4-(4H-1,2,4-triazol-4-yl)aniline-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4H-1,2,4-triazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. This guide provides a comparative analysis of the selectivity of exemplar compounds based on this scaffold, supported by experimental data and detailed protocols.

Comparative Selectivity Data

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against a panel of cancer-related kinases. The data highlights the potency and selectivity profile of these compounds, with Compound 1 demonstrating notable potency against Aurora-A kinase.

Compound IDTarget KinaseIC50 (nM)
1 Aurora-A2
Aurora-B18
ABL11
FLT3>1000
VEGFR2>1000
2 Aurora-A13
Aurora-B120
ABL50
FLT3>1000
VEGFR2>1000
3 Aurora-A25
Aurora-B280
ABL150
FLT3>1000
VEGFR2>1000

Experimental Protocols

A detailed methodology for the key kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Enzyme and Substrate Preparation : Recombinant human kinase enzymes (e.g., Aurora-A, Aurora-B, ABL) and their corresponding substrates are diluted in a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Compound Preparation : Test compounds are serially diluted in 100% DMSO to create a range of concentrations. These are then further diluted in the kinase buffer.

  • Assay Reaction : The kinase, substrate, and test compound are combined in a 384-well plate. The reaction is initiated by the addition of ATP. The final ATP concentration is typically set at or near its Km value for the specific kinase.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis : The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

General Kinase Inhibition Assay Workflow

The following diagram illustrates the workflow for a typical in vitro kinase inhibition assay used to determine the IC50 values of the test compounds.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis A Kinase + Substrate D Combine Kinase, Substrate, and Compound in Plate A->D B Test Compound Dilution B->D C ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at Room Temp E->F G Add Detection Reagent (e.g., ADP-Glo) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Workflow for In Vitro Kinase Inhibition Assay
Simplified Aurora Kinase Signaling Pathway

This diagram shows a simplified representation of the role of Aurora kinases in cell cycle progression, the process inhibited by the described compounds.

G G2_M G2/M Transition AuroraA Aurora-A G2_M->AuroraA regulates Mitosis Mitosis AuroraB Aurora-B Mitosis->AuroraB activates Cytokinesis Cytokinesis AuroraA->Mitosis promotes AuroraB->Cytokinesis regulates Inhibitor This compound compounds Inhibitor->AuroraA Inhibitor->AuroraB

Role of Aurora Kinases in Cell Cycle Progression

Safety Operating Guide

Proper Disposal of 4-(4H-1,2,4-triazol-4-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-(4H-1,2,4-triazol-4-yl)aniline, a compound containing both an aromatic amine and a triazole moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the procedures outlined below are based on data from structurally related chemicals and general best practices for handling hazardous laboratory waste. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with an understanding of its potential hazards, which are inferred from related aromatic amine and triazole compounds.

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety glasses or goggles.[1]

  • Engineering Controls: All handling of this compound, especially in solid form where dust may be generated, should occur within a certified chemical fume hood to minimize inhalation risks.[1][2] Ensure that safety showers and eyewash stations are readily accessible.

  • Hazard Awareness: Aromatic amines are a class of chemicals with known toxicities, including potential carcinogenicity.[3] Triazole compounds can also be harmful if ingested, inhaled, or absorbed through the skin.[2][4]

Hazard Data Summary

While specific quantitative toxicity data for this compound is not available, the following table summarizes the likely GHS hazard classifications based on analogous compounds like 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline and 4-Amino-4H-1,2,4-triazole.

Hazard ClassificationInferred Hazard StatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, Dermal H312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation H332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Aquatic Toxicity H411/H412: Toxic/Harmful to aquatic life with long lasting effectsGHS09 (Environment)

This data is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Experimental Protocol: Step-by-Step Waste Disposal

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] High-temperature incineration at a permitted hazardous waste facility is the typical final disposition for this class of chemical.[2][5]

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
  • Unused or expired pure compound.
  • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, bench paper).[6]
  • Rinsate from triple-rinsed empty containers.[6]
  • Solutions containing the compound.
  • This waste stream should be segregated as "Non-halogenated Organic Waste" unless mixed with halogenated solvents. Do not mix with incompatible waste streams like strong oxidizing agents or acids.[5]

2. Waste Collection and Containerization:

  • Select a designated, leak-proof hazardous waste container that is chemically compatible with aromatic amines and triazoles. A high-density polyethylene (HDPE) container is generally suitable.
  • The container must be in good condition and have a secure, tightly sealing lid.
  • As soon as the first drop of waste is added, the container must be labeled.

3. Labeling:

  • Affix a "Hazardous Waste" tag to the container.
  • Clearly list all contents with full chemical names, including "this compound".[6]
  • Record the approximate percentage or volume of each component.
  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

4. Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[7]
  • Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment to manage potential spills.
  • Store away from incompatible materials.

5. Spill Management:

  • In the event of a spill, alert personnel and evacuate the immediate area if necessary.
  • For dry spills, do not sweep with a dry brush, as this can generate dust.[7] Gently cover with an inert absorbent material (e.g., vermiculite, sand), dampen slightly if appropriate to prevent dusting, and then carefully scoop the material into the designated hazardous waste container.
  • For liquid spills, use an inert absorbent to contain and collect the material.[8]
  • Decontaminate the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.

6. Final Disposal:

  • Once the waste container is approximately 75-80% full, or if it has been stored for an extended period (typically per institutional guidelines), arrange for pickup.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule the collection.[6]
  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

Mandatory Visualizations

Below are diagrams illustrating the key procedural workflows for the safe disposal of this compound.

G cluster_prep Preparation & PPE cluster_waste Waste Handling & Collection cluster_disposal Storage & Final Disposal PPE Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste: - Pure Compound - Contaminated Items - Rinsate FumeHood->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Collect Collect All Waste in Sealed Container Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Request Pickup from EHS or Licensed Contractor Store->ContactEHS Incineration Professional Disposal (High-Temp Incineration) ContactEHS->Incineration

Caption: Waste Disposal Workflow for this compound.

G cluster_spill Spill Management Protocol Spill Spill Occurs Evacuate Alert Others & Secure Area Spill->Evacuate Contain Contain & Absorb Spill (Use inert material) Evacuate->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Soap & Water) Collect->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose

Caption: Emergency Spill Response Protocol.

References

Personal protective equipment for handling 4-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4H-1,2,4-triazol-4-yl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following information is compiled from the SDS of structurally similar compounds, including 4-Amino-4H-1,2,4-triazole and 3-(4H-1,2,4-triazol-4-yl)aniline, as well as general best practices for handling aromatic amines and heterocyclic compounds. This guide should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Potential for Carcinogenicity: Some related aromatic amines and triazole derivatives are suspected of causing cancer.[3]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatNot generally required if containers are sealed
Weighing & Transfer Chemical safety goggles or a face shieldChemical-resistant gloves (Nitrile rubber, double-gloving recommended)Laboratory coat, disposable sleevesNIOSH-approved respirator (N95 or higher) if not in a fume hood
In-Reaction Use Chemical safety gogglesChemical-resistant gloves (Nitrile rubber)Laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if handling sealed containers

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep the container tightly closed.[3][5]

Weighing and Transfer
  • Controlled Environment: All weighing and transfer of the solid material should be conducted in a certified chemical fume hood to control airborne dust.

  • Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to minimize dust generation.

  • Containment: Perform all manipulations over a disposable bench cover to easily contain and clean up any minor spills.

Experimental Use
  • Ventilation: All reactions involving this compound must be set up and run inside a chemical fume hood.[3]

  • Temperature Control: Monitor and control the reaction temperature as needed to prevent uncontrolled exothermic reactions.

  • Monitoring: Regularly check the experimental setup for any leaks or other malfunctions.

Spill and Emergency Procedures
  • Minor Spills: For small spills within a fume hood, decontaminate the area with an appropriate solvent and wipe clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. Follow established emergency protocols. Do not attempt to clean up a large spill without appropriate training and PPE.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste materials contaminated with this compound separately from other waste streams. This includes unused product, contaminated PPE, and cleaning materials.

  • Waste Containers: Use clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weighing & Transfer DonPPE->Weighing Reaction Experimental Use Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Spill Spill? Reaction->Spill Waste Segregate & Label Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Dispose Dispose of Waste via Licensed Contractor DoffPPE->Dispose Spill->Decontaminate Minor Emergency Emergency Protocol Spill->Emergency Major

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4H-1,2,4-triazol-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.